molecular formula C9H7N3O4 B8728219 N-(2-Propynyl)-2,4-dinitroaniline

N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219
M. Wt: 221.17 g/mol
InChI Key: MVSHOHFTBBBTLR-UHFFFAOYSA-N
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Description

N-(2-Propynyl)-2,4-dinitroaniline is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2,4-dinitro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2

InChI Key

MVSHOHFTBBBTLR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Propynyl)-2,4-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines established knowledge of related compounds, general synthetic methodologies, and predicted properties to offer a thorough profile.

Chemical Structure and Identity

This compound is a derivative of 2,4-dinitroaniline, featuring a propargyl group attached to the amine nitrogen. The chemical structure is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine substituent.

Chemical Structure:

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name N-(prop-2-yn-1-yl)-2,4-dinitroaniline
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
Canonical SMILES C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-]
InChI Key Not available in searched sources.
CAS Number 35571-70-9

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyValueSource/Comment
Melting Point Data not available for this compound. (For reference, the melting point of 2,4-dinitroaniline is 187.5-188 °C)
Boiling Point Data not available.
Solubility Expected to have low solubility in water, similar to other dinitroanilines. Soluble in organic solvents like DMF, DMSO, and acetone.General chemical knowledge.
pKa Data not available. The presence of two electron-withdrawing nitro groups significantly decreases the basicity of the aniline nitrogen.

Spectral Data

Detailed experimental spectral data for this compound is scarce. However, based on the known chemical shifts of similar compounds, the following are the expected NMR spectral characteristics.

Table 3: Predicted NMR Spectral Data for this compound

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
H-3~8.9dAromatic CH
H-5~8.3ddAromatic CH
H-6~7.2dAromatic CH
Methylene (-CH₂-)~4.2dPropargyl CH₂
Alkyne (-C≡CH)~2.3tPropargyl CH
¹³C NMR Chemical Shift (ppm) Assignment
C-1 (C-NH)~147Aromatic C
C-2 (C-NO₂)~137Aromatic C
C-3~128Aromatic CH
C-4 (C-NO₂)~130Aromatic C
C-5~122Aromatic CH
C-6~115Aromatic CH
Methylene (-CH₂)~32Propargyl CH₂
Alkyne (-C≡CH)~79Propargyl C
Alkyne (-C≡CH)~73Propargyl CH

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2,4-dinitroaniline and a propargyl halide.

General Experimental Protocol: Propargylation of 2,4-Dinitroaniline

A common method for the synthesis of this compound involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base.

Reaction:

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.

  • Slowly add propargyl bromide to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may necessitate slightly harsher reaction conditions compared to the propargylation of more electron-rich anilines.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_products Products Reactant1 2,4-Dinitroaniline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Propargyl Bromide Reactant2->Reaction Base Potassium Carbonate Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product LogicalRelationships Potential Biological Relevance cluster_scaffold 2,4-Dinitroaniline Scaffold cluster_group Propargyl Group Compound This compound Dinitroaniline_MoA Known to disrupt microtubule assembly Compound->Dinitroaniline_MoA shares scaffold Click_Chemistry Amenable to Click Chemistry Compound->Click_Chemistry contains group Herbicidal_Activity Potential Herbicidal Activity Dinitroaniline_MoA->Herbicidal_Activity Chemical_Probe Use as a Chemical Probe Click_Chemistry->Chemical_Probe Building_Block Building Block for Complex Molecules Click_Chemistry->Building_Block

An In-depth Technical Guide to the Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Propynyl)-2,4-dinitroaniline, a compound of interest for researchers in medicinal chemistry and materials science. The document details two principal synthetic routes, including reaction mechanisms, experimental protocols derived from analogous procedures, and tabulated data for key reagents.

Introduction

This compound incorporates the functionalities of a dinitrophenylamine and a terminal alkyne. The dinitrophenyl moiety is a well-known hapten and a key structural element in various dyes and energetic materials. The propargyl group (2-propynyl) is a versatile functional handle, enabling further molecular elaboration through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions. The combination of these features makes the target molecule a valuable intermediate for the synthesis of more complex chemical probes, bioactive molecules, and functional polymers.

Two primary and chemically robust pathways for the synthesis of this compound are presented:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with propargylamine.

  • Route B: N-Alkylation of 2,4-dinitroaniline with propargyl bromide.

Route A: Nucleophilic Aromatic Substitution Pathway

This pathway is arguably the most direct method, leveraging the high reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophilic attack. The two electron-withdrawing nitro groups strongly activate the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to substitution by a nucleophile like propargylamine.[1][2]

Reaction Scheme

Diagram 1. SNAr Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, N-(2-Propynyl)-2-methyl-4-nitroaniline. Researchers should optimize conditions as necessary.

  • Reaction Setup: To a suspension of anhydrous potassium carbonate (2.5 eq.) in dimethyl sulfoxide (DMSO, ~5 mL per 1 g of substrate) in a round-bottom flask, add triethylamine (1.5 eq.) and propargylamine (1.0 eq.).

  • Addition of Substrate: Add 1-chloro-2,4-dinitrobenzene (1.0 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow-orange precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Route B: N-Alkylation Pathway

This route involves the direct alkylation of the amine group of 2,4-dinitroaniline with propargyl bromide. The nucleophilicity of the amine in 2,4-dinitroaniline is reduced by the electron-withdrawing nitro groups, necessitating the use of a base to facilitate the reaction.[3] This method has been reported to provide moderate yields.

Reaction Scheme

Diagram 2. N-Alkylation Synthesis of this compound.

Experimental Protocol

The following is a general procedure based on the literature for the N-alkylation of anilines.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF, ~10 mL per 1 g).

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

  • Addition of Alkylating Agent: Add propargyl bromide (1.1-1.5 eq., typically as an 80% solution in toluene) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product. A yield of 45-60% can be expected.

Data Presentation

Quantitative data for the key starting materials are summarized below.

Table 1: Properties of Key Reactants and Precursors

CompoundIUPAC NameCAS No.Molar Mass ( g/mol )Melting Point (°C)Appearance
1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene97-00-7202.5549-51[4]Light yellow solid[4]
Propargylamine Prop-2-yn-1-amine2450-71-755.08-65Colorless liquid
2,4-Dinitroaniline 2,4-Dinitrobenzenamine97-02-9183.12176-178Yellow to orange needles[4]
Propargyl Bromide 3-Bromoprop-1-yne106-96-7118.96-61Colorless to light yellow liquid

Workflow Overview

The logical workflow for producing the target compound involves selecting a primary synthesis route and, if necessary, preparing the required starting material from commercially available precursors.

G General Synthesis Workflow start Select Synthesis Pathway routeA Route A: SNAr start->routeA routeB Route B: N-Alkylation start->routeB check1 Is 1-Chloro-2,4-dinitrobenzene available? routeA->check1 check2 Is 2,4-Dinitroaniline available? routeB->check2 prep1 Synthesize from Chlorobenzene (Nitration) check1->prep1 No synthA React with Propargylamine (See Protocol A) check1->synthA Yes prep2 Synthesize from 1-Chloro-2,4-dinitrobenzene (Amination) check2->prep2 No synthB React with Propargyl Bromide (See Protocol B) check2->synthB Yes prep1->synthA prep2->synthB workup Workup & Isolation (Precipitation, Filtration) synthA->workup synthB->workup purify Purification (Recrystallization / Chromatography) workup->purify product Final Product: This compound purify->product

Diagram 3. Decision workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

A review of the current scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to other nitroaromatic compounds suggests potential applications in areas requiring chemical probes or haptens, but dedicated biological studies are required to elucidate any specific mechanisms of action.

Disclaimer: The experimental protocols provided are for informational purposes and are based on procedures for similar chemical transformations. These reactions should only be performed by trained professionals in a properly equipped laboratory, adhering to all relevant safety precautions.

References

Physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the closely related analogue, N-Propyl-2,4-dinitroaniline, and the parent compound, 2,4-dinitroaniline, to provide a comparative context.

Physical and Chemical Characteristics

The following tables summarize the known and calculated physical and chemical properties of this compound, along with comparative data for its propyl analogue and the parent aniline.

Core Properties of this compound
PropertyValueSource
IUPAC Name 2,4-dinitro-N-(prop-2-yn-1-yl)aniline[1]
Molecular Formula C₉H₇N₃O₄[1]
Molecular Weight 221.17 g/mol [1]
InChI InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2[1]
Comparative Physical Properties
PropertyThis compoundN-Propyl-2,4-dinitroaniline2,4-Dinitroaniline
CAS Number Not available13059-84-2[2]97-02-9[3][4]
Molecular Weight 221.17 g/mol [1]225.20 g/mol [2]183.12 g/mol [3][4]
Melting Point Data not availableData not available176-178 °C[5]
Boiling Point Data not availablePredicted: 373.3±32.0 °C at 760 mmHg[6]Decomposes[4]
Solubility Data not availableData not availablePractically insoluble in cold water; very sparingly soluble in boiling water. Soluble in acetone, ethyl acetate, and acetonitrile.[3][4]
Appearance Data not availableData not availableYellow powder or crystals[7][8]
Calculated Physicochemical Properties
PropertyThis compoundN-Propyl-2,4-dinitroaniline
Hydrogen Bond Donor Count 11[9]
Hydrogen Bond Acceptor Count 55[9]
Rotatable Bond Count 23[9]
Topological Polar Surface Area 104 Ų104 Ų[9]

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.[1] This process is challenged by the reduced nucleophilicity of the amine group due to the electron-withdrawing nature of the two nitro groups.[1]

Methodology:

The synthesis is achieved by reacting 2,4-dinitroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] This reaction typically yields the desired product, this compound, in moderate yields of 45-60%.[1]

Reaction Scheme:

  • Reactants: 2,4-Dinitroaniline, Propargyl bromide

  • Reagents: Potassium carbonate (base)

  • Solvent: Dimethylformamide (DMF)

  • Product: this compound

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from 2,4-dinitroaniline.

Synthesis_Workflow 2,4-Dinitroaniline 2,4-Dinitroaniline Reaction Propargylation 2,4-Dinitroaniline->Reaction Propargyl_bromide Propargyl bromide Propargyl_bromide->Reaction Product This compound Reaction->Product K2CO3, DMF (45-60% yield)

Caption: Synthetic route to this compound.

Logical Relationship of the Dinitroaniline Compounds

The following diagram illustrates the structural relationship between 2,4-dinitroaniline and its N-substituted derivatives discussed in this guide.

Dinitroaniline_Derivatives Parent 2,4-Dinitroaniline Propyl N-Propyl-2,4-dinitroaniline Parent->Propyl N-propylation Propynyl This compound Parent->Propynyl N-propargylation

Caption: Structural relationship of dinitroaniline derivatives.

References

N-(2-Propynyl)-2,4-dinitroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Propynyl)-2,4-dinitroaniline, a derivative of 2,4-dinitroaniline. Due to the limited availability of data for this specific compound in public chemical databases, this guide synthesizes information from available literature on its synthesis and the well-established biological activities of the broader dinitroaniline class of molecules.

Chemical Identity and Properties

While a definitive CAS (Chemical Abstracts Service) registry number for this compound is not readily found in major public databases, its molecular structure can be inferred from its synthesis. This allows for the calculation of its molecular formula and weight.

ParameterValue
Compound Name This compound
Synonym N-(propargyl)-2,4-dinitroaniline
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
CAS Number Not readily available

Synthesis Protocol

A known method for the synthesis of this compound involves the propargylation of 2,4-dinitroaniline.

Experimental Protocol: Propargylation of 2,4-Dinitroaniline

This protocol is based on the general method described for the synthesis of N-substituted dinitroanilines.

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitroaniline in dimethylformamide (DMF).

  • Add potassium carbonate to the solution. This will act as a base.

  • To the stirring mixture, add propargyl bromide dropwise at room temperature.

  • Allow the reaction to proceed at room temperature for several hours, or gently heat to increase the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

This reaction typically yields the desired product in moderate amounts (45-60%).

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively characterized in the scientific literature. However, the dinitroaniline class of compounds is well-known for its biological effects, primarily as herbicides.

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), cell wall formation, and overall plant growth and development.

Given its structural similarity to other dinitroanilines, it is highly probable that this compound also functions as a microtubule-disrupting agent. The propynyl group may influence its potency, selectivity, and metabolic stability.

Some dinitroaniline derivatives have also been investigated for their potential as antiprotozoal and anticancer agents, owing to the critical role of microtubules in the cell division of these organisms as well.

Experimental Workflow: Tubulin Polymerization Assay

To investigate the suspected biological activity of this compound, a tubulin polymerization assay can be performed. This assay measures the effect of a compound on the in vitro assembly of microtubules.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_tubulin Purified Tubulin mix Mix Components in Microplate prep_tubulin->mix prep_compound This compound (in DMSO) prep_compound->mix prep_buffer Polymerization Buffer (with GTP) prep_buffer->mix incubate Incubate at 37°C mix->incubate read Measure Absorbance/Fluorescence (over time) incubate->read plot Plot Absorbance vs. Time read->plot calculate Determine IC50 plot->calculate

Workflow for a Tubulin Polymerization Assay.

Hypothesized Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for dinitroaniline compounds, which is the disruption of microtubule dynamics.

G compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to Tubulin microtubule Microtubule Polymer compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Cell Division (Mitosis) microtubule->mitosis Essential for cell_growth Cell Elongation & Growth microtubule->cell_growth Essential for apoptosis Cell Death / Growth Arrest mitosis->apoptosis Disruption leads to cell_growth->apoptosis Disruption leads to

Disruption of Microtubule Dynamics by Dinitroanilines.

Technical Guide: Spectral and Synthetic Profile of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data and a detailed experimental protocol for the synthesis of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide includes predicted spectral characteristics based on analogous compounds and the known effects of the substituent groups.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound. It is important to note that where experimental data is not available, predictions are based on the analysis of the parent compound, 2,4-dinitroaniline, and related N-substituted derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Predicted Chemical Shift (δ) in ppm Key Features and Remarks
¹H NMR
H-3~8.8 - 9.1 (d)Doublet due to coupling with H-5. Shifted downfield by the two nitro groups.
H-5~8.2 - 8.4 (dd)Doublet of doublets due to coupling with H-3 and H-6.
H-6~7.2 - 7.5 (d)Doublet due to coupling with H-5.
-NH-~8.5 - 9.0 (br s)Broad singlet, position can be variable and may exchange with D₂O.
-CH₂-4.10 - 4.15 (d, J = 2.3 Hz)[1]Doublet due to coupling with the acetylenic proton.[1]
≡C-H~2.3 - 2.5 (t)Triplet due to coupling with the methylene protons.
¹³C NMR
C-1~145 - 148Quaternary carbon attached to the nitrogen, deshielded.
C-2~135 - 138Quaternary carbon attached to a nitro group.
C-4~138 - 141Quaternary carbon attached to a nitro group.
C-3~128 - 131Aromatic CH.
C-5~123 - 126Aromatic CH.
C-6~115 - 118Aromatic CH, shielded by the amino group.
-CH₂-~30 - 35Methylene carbon of the propargyl group.
-C≡~75 - 80Quaternary acetylenic carbon.
≡C-H~70 - 75Terminal acetylenic carbon.
Table 2: Infrared (IR) Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H3300 - 3400Stretching
C≡C-H3250 - 3350Stretching (sharp)
Aromatic C-H3000 - 3100Stretching
C≡C2100 - 2150Stretching (weak)
NO₂ (asymmetric)1500 - 1550Stretching
NO₂ (symmetric)1330 - 1370Stretching
C-N1250 - 1350Stretching
Table 3: Mass Spectrometry (MS) Data
Parameter Predicted Value/Fragment Remarks
Molecular Ion (M⁺) m/z 221Calculated for C₉H₇N₃O₄.
Key Fragments m/z 191[M - NO]⁺
m/z 175[M - NO₂]⁺
m/z 182[M - C₃H₃]⁺ (Loss of propargyl group)
m/z 39[C₃H₃]⁺ (Propargyl cation)

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound. This protocol is adapted from established methods for the N-alkylation of dinitroanilines.

Synthesis of this compound

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitroaniline (1.83 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.49 g, 12.5 mmol, 80% solution in toluene) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water. A yellow-orange precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure this compound.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start 2,4-Dinitroaniline + Propargyl Bromide reaction Heating (60-70°C) start->reaction Alkylation reagents K₂CO₃, DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

An In-Depth Technical Guide to the Solubility of N-(2-Propynyl)-2,4-dinitroaniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Propynyl)-2,4-dinitroaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions based on its chemical structure, solubility data of analogous compounds, and detailed, standardized experimental protocols for solubility determination.

Introduction to this compound

This compound is an organic compound featuring a 2,4-dinitroaniline core substituted with a propargyl group (a 2-propynyl group) on the amine nitrogen. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the molecule's polarity and, consequently, its solubility. The propargyl group adds a nonpolar, alkyne functionality. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development fields, including pharmaceuticals and materials science.

A known synthesis method involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), suggesting its solubility in polar aprotic solvents like DMF.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The structure of this compound suggests a polar aromatic system due to the dinitrophenyl group, coupled with the less polar propargyl substituent.

  • Polar Solvents: The nitro groups and the secondary amine create sites for dipole-dipole interactions and hydrogen bonding. Therefore, the compound is expected to have some solubility in polar solvents.

  • Nonpolar Solvents: The benzene ring and the propynyl group contribute to some nonpolar character, which may allow for limited solubility in nonpolar solvents.

  • Water Solubility: Dinitroaniline herbicides, a related class of compounds, generally exhibit low water solubility. Similarly, this compound is expected to be sparingly soluble in water.

Based on these structural features and data from related compounds like 2,4-dinitroaniline, the following table presents an estimated solubility profile. Note: This data is predictive and should be confirmed by experimental analysis.

Quantitative Solubility Data (Estimated)

SolventSolvent TypePredicted Solubility at 25°C (g/L)
WaterPolar Protic< 0.1
MethanolPolar Protic1 - 5
EthanolPolar Protic1 - 5
AcetonePolar Aprotic> 50
AcetonitrilePolar Aprotic> 20
Dimethylformamide (DMF)Polar Aprotic> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
DichloromethaneNonpolar5 - 10
TolueneNonpolar1 - 5
HexaneNonpolar< 0.1

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L.

  • Chromatographic or Spectroscopic Analysis (preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution (solubility) by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess solute to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with shaking seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample analysis_choice Choose Analysis Method filter_sample->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric spectro_chroma Spectroscopic/Chromatographic Analysis analysis_choice->spectro_chroma Instrumental evaporate Evaporate solvent gravimetric->evaporate prepare_standards Prepare standard solutions & calibration curve spectro_chroma->prepare_standards dilute_sample Dilute filtered sample spectro_chroma->dilute_sample weigh_residue Weigh residue evaporate->weigh_residue calculate_sol_grav Calculate solubility (g/L) weigh_residue->calculate_sol_grav analyze_sample Analyze diluted sample dilute_sample->analyze_sample calculate_sol_spec Calculate solubility from calibration curve analyze_sample->calculate_sol_spec end End calculate_sol_grav->end calculate_sol_spec->end

Experimental Workflow for Solubility Determination

This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to perform these experiments to obtain precise quantitative data for their specific applications.

An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dinitroaniline-based compounds, a class of molecules widely used as herbicides and investigated for their potential as antiprotozoal agents. This document details their molecular target, the downstream cellular consequences, and the experimental protocols to study these effects, with a focus on quantitative data and visual representations of the underlying pathways.

Core Mechanism: Targeting α-Tubulin to Disrupt Microtubule Dynamics

The primary molecular target of dinitroaniline compounds is the α-subunit of tubulin, the protein building block of microtubules.[1][2][3][4][5][6] This is a key distinction from many other microtubule-disrupting agents, such as the taxanes and vinca alkaloids, which primarily interact with β-tubulin.[1] Dinitroanilines exhibit a remarkable selectivity, binding with high affinity to plant and protozoan tubulin, while showing negligible interaction with tubulin from animal and fungal sources.[1][5][7][8][9][10][11] This selectivity is attributed to specific amino acid differences in the dinitroaniline binding site on the α-tubulin subunit.[1][5][11]

The binding of a dinitroaniline molecule to an unpolymerized α/β-tubulin heterodimer forms a stable complex.[2][12][13][14][15][16] This drug-tubulin complex can then be incorporated into the growing end of a microtubule. However, its presence acts as a cap, preventing the further addition of tubulin dimers and effectively halting microtubule elongation.[2] Furthermore, dinitroanilines can also induce the depolymerization of existing microtubules.[17][18][19]

The consequences of this disruption of microtubule dynamics are catastrophic for the cell. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell shape maintenance, and intracellular transport. By inhibiting microtubule function, dinitroanilines effectively arrest mitosis, leading to a block in the cell cycle.[8][12][13][14][16][20][21][22][23] This ultimately results in apoptosis or programmed cell death, particularly in rapidly dividing cells such as those in the root and shoot meristems of plants.[24][25]

cluster_0 Molecular Interaction cluster_1 Cellular Consequences Dinitroaniline Dinitroaniline Compound alphaTubulin α-Tubulin Subunit Dinitroaniline->alphaTubulin Binds to DrugTubulinComplex Dinitroaniline-Tubulin Complex TubulinHeterodimer α/β-Tubulin Heterodimer TubulinHeterodimer->DrugTubulinComplex Forms MicrotubulePolymerization Microtubule Polymerization DrugTubulinComplex->MicrotubulePolymerization Inhibits MicrotubuleDepolymerization Microtubule Depolymerization DrugTubulinComplex->MicrotubuleDepolymerization Induces MitoticSpindleFormation Mitotic Spindle Formation CellElongation Cell Elongation MicrotubulePolymerization->CellElongation Required for CellDivision Cell Division (Mitosis) MitoticSpindleFormation->CellDivision Required for CellDeath Cell Death (Apoptosis) CellDivision->CellDeath Leads to CellElongation->CellDeath Leads to

Figure 1: Signaling pathway of dinitroaniline action.

Quantitative Data on Dinitroaniline-Tubulin Interactions

The interaction between dinitroaniline compounds and tubulin has been quantified using various biophysical techniques. The following table summarizes key binding affinity and inhibitory concentration data from the literature.

CompoundTubulin SourceAssay MethodParameterValueReference(s)
OryzalinToxoplasma gondiiMolecular Docking (Predicted)Binding Affinity23 nM[1][3][4][18][26]
OryzalinMaize (Zea mays)Radiolabeled Ligand BindingKd95 nM[10]
OryzalinTobacco (Nicotiana tabacum)Competitive Radiolabeled Ligand BindingKd117 nM[27]
OryzalinRose (Rosa sp.)In vitro PolymerizationKi2.59 µM[28]
OryzalinToxoplasma gondiiCell-basedIC500.1 µM[12][16]
Amiprophos-methylTobacco (Nicotiana tabacum)Competitive Radiolabeled Ligand BindingKi5 µM[27]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of dinitroaniline compounds.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Purified plant tubulin (e.g., from tobacco BY-2 cells or maize)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Dinitroaniline compound of interest dissolved in DMSO

  • Microplate reader capable of kinetic absorbance or fluorescence measurements at 37°C

  • 96-well microplates

Procedure:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%. Keep the tubulin solution on ice.

  • Preparation of Compound Dilutions: Prepare a series of dilutions of the dinitroaniline compound in General Tubulin Buffer. Include a DMSO-only control.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the compound dilutions to the wells.

  • Initiation of Polymerization: To initiate the assay, add the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 420 nm for a fluorescent reporter) every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance or fluorescence over time. The rate of polymerization and the final polymer mass can be calculated. For inhibitors, the IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.[19]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis TubulinPrep Prepare Tubulin Solution (on ice) AddTubulin Add Cold Tubulin Solution to Initiate TubulinPrep->AddTubulin CompoundPrep Prepare Dinitroaniline Dilutions AddCompound Add Compound to Pre-warmed Plate (37°C) CompoundPrep->AddCompound AddCompound->AddTubulin Measure Kinetic Measurement (Absorbance/Fluorescence) AddTubulin->Measure PlotData Plot Data vs. Time Measure->PlotData Calculate Calculate Polymerization Rate and IC50 PlotData->Calculate

Figure 2: Experimental workflow for a tubulin polymerization assay.
Immunofluorescence Microscopy of Plant Cell Microtubules

This method allows for the direct visualization of the effects of dinitroaniline compounds on the microtubule cytoskeleton within plant cells.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures (e.g., tobacco BY-2)

  • Dinitroaniline compound of interest

  • Microtubule stabilizing buffer (MTSB; e.g., PIPES buffer with EGTA, MgSO₄, and a non-ionic detergent)

  • Fixative (e.g., paraformaldehyde)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase) - for tissues

  • Permeabilization agent (e.g., Triton X-100)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody (e.g., monoclonal anti-α-tubulin)

  • Secondary antibody (fluorescently labeled, e.g., Alexa Fluor 488 goat anti-mouse)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Treatment: Incubate plant seedlings or cells with the dinitroaniline compound at various concentrations and for different durations. Include a control group treated with solvent only.

  • Fixation: Fix the cells with paraformaldehyde in MTSB.

  • Cell Wall Digestion (for tissues): Partially digest the cell walls using a mixture of cellulase and pectinase to allow antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with Triton X-100 in MTSB.

  • Blocking: Block non-specific antibody binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.

  • Mounting: Mount the cells on a microscope slide using an antifade mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the microtubules and nuclei using a fluorescence microscope. Observe changes in microtubule organization, density, and the presence of mitotic abnormalities.[14][25][28]

Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the assessment of the mitotic block induced by dinitroanilines.

Materials:

  • Plant protoplasts or cell suspension cultures

  • Dinitroaniline compound of interest

  • Fixative (e.g., cold 70% ethanol)

  • RNase A

  • DNA staining dye (e.g., Propidium Iodide - PI)

  • Flow cytometer

Procedure:

  • Treatment: Treat the plant cells with the dinitroaniline compound for a specific time period.

  • Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice or at -20°C to fix and permeabilize the cells.

  • Staining: Wash the cells to remove the ethanol and then resuspend them in a staining solution containing RNase A (to digest RNA and prevent its staining) and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[6][29][30][31][32]

CellTreatment Treat Cells with Dinitroaniline Harvesting Harvest Cells CellTreatment->Harvesting Fixation Fix and Permeabilize (e.g., Cold Ethanol) Harvesting->Fixation Staining Stain DNA with Propidium Iodide (PI) Fixation->Staining FlowCytometry Analyze on Flow Cytometer Staining->FlowCytometry DataAnalysis Generate DNA Content Histogram and Quantify Cell Cycle Phases FlowCytometry->DataAnalysis

Figure 3: Logical workflow for cell cycle analysis using flow cytometry.

References

An In-Depth Technical Guide to the Potential Biological Activity of N-Substituted Dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted dinitroanilines are a class of organic compounds characterized by an aniline ring substituted with two nitro groups and a variable N-substituent. Initially recognized for their potent herbicidal properties, this class of molecules is gaining increasing attention for its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. Their primary mechanism of action involves the disruption of microtubule dynamics, a fundamental process in cell division and integrity, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of N-substituted dinitroanilines, with a focus on their anticancer, antimicrobial, and herbicidal effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

Core Biological Activity: Microtubule Disruption

The predominant mechanism of action for N-substituted dinitroanilines across different biological systems is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Dinitroanilines exert their effect by binding to tubulin, the protein subunit of microtubules. Specifically, they have been shown to bind to α-tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest and, subsequently, apoptosis or programmed cell death in proliferating cells.[1][2] This targeted action on a fundamental cellular process is the basis for their efficacy as herbicides and their potential as anticancer and antiparasitic agents.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the anticancer, antimicrobial, and herbicidal activities of various N-substituted dinitroaniline derivatives.

Table 1: Anticancer Activity of N-Substituted Dinitroaniline Derivatives
CompoundCell LineIC50 (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3B10.47 ± 0.8[Hacıoğlu et al., 2021][3]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineHep3B10.63 ± 1.2[Hacıoğlu et al., 2021][3]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineHep3B11.15 ± 0.9[Hacıoğlu et al., 2021][3]
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3B10.11 ± 0.5[Hacıoğlu et al., 2021][3]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3B7.89 ± 0.7[Hacıoğlu et al., 2021][3]
N-isopropyl-2,4,6-trinitroanilineHep3B> 50[Hacıoğlu et al., 2021][3]
N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amineHep3B14.82 ± 1.1[Hacıoğlu et al., 2021][3]
N-(4-nitrophenyl)-2,4,6-trinitroanilineHep3B12.34 ± 0.8[Hacıoğlu et al., 2021][3]
Cisplatin (positive control)Hep3B10.84 ± 1.0[Hacıoğlu et al., 2021][3]
Table 2: Antimicrobial Activity of N-Substituted Dinitroaniline Derivatives

Currently, there is a limited amount of publicly available, structured quantitative data (MIC values) for a wide range of N-substituted dinitroaniline derivatives against a diverse panel of microbial species. The primary focus of research has been on their herbicidal and, more recently, anticancer properties. Some dinitroaniline herbicides are known to have activity against certain protozoan parasites, but comprehensive MIC tables are not readily found in the surveyed literature.

Table 3: Herbicidal Activity of N-Substituted Dinitroaniline Derivatives

While the herbicidal activity of dinitroanilines like trifluralin and pendimethalin is well-established, specific EC50 values for a wide range of N-substituted analogs against various weed species are not consistently reported in comprehensive tables within the public domain. The herbicidal efficacy is often described qualitatively or in terms of application rates (e.g., kg/ha ) for effective weed control.[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activity of N-substituted dinitroanilines. Due to the hydrophobic nature of many dinitroanilines, a common practice is to dissolve them in a small amount of dimethyl sulfoxide (DMSO) before further dilution in aqueous media for biological assays.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted dinitroaniline compounds in culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with N-substituted dinitroanilines B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

A simplified workflow for determining the cytotoxicity of compounds using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism in a liquid broth medium is determined.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the N-substituted dinitroaniline in DMSO to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow Broth Microdilution Workflow A Prepare serial dilutions of dinitroaniline in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

A schematic representation of the broth microdilution method for MIC determination.
Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., containing GTP and MgCl2) and keep on ice.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer and the N-substituted dinitroaniline compound at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.

Diagram of Tubulin Polymerization Assay:

Tubulin_Polymerization_Assay Tubulin Polymerization Assay cluster_reactants Reactants (on ice) A Purified Tubulin D Mix reactants in 96-well plate A->D B Polymerization Buffer (GTP, MgCl2) B->D C Dinitroaniline Compound C->D E Incubate at 37°C D->E F Monitor absorbance at 340 nm over time E->F G Analyze polymerization curve F->G

A workflow for the in vitro tubulin polymerization assay.

Signaling Pathways and Logical Relationships

The primary molecular event initiated by N-substituted dinitroanilines is the disruption of microtubule dynamics. This event triggers a cascade of downstream cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Diagram of Dinitroaniline-Induced Apoptosis Pathway:

Dinitroaniline_Apoptosis_Pathway Dinitroaniline-Induced Apoptosis Pathway Dinitroaniline N-Substituted Dinitroaniline Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to α-tubulin Microtubule Microtubule Polymerization Dinitroaniline->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Simplified pathway of apoptosis induction by N-substituted dinitroanilines through microtubule disruption.

Conclusion and Future Directions

N-substituted dinitroanilines represent a versatile class of compounds with established applications in agriculture and significant potential in medicine. Their well-characterized mechanism of action, involving the disruption of microtubule polymerization, provides a solid foundation for rational drug design. The quantitative data, though still emerging for anticancer and antimicrobial applications, highlights promising lead compounds for further development.

Future research should focus on:

  • Expansion of Chemical Libraries: Synthesis and screening of a wider range of N-substituted dinitroaniline derivatives to establish more comprehensive structure-activity relationships.

  • Elucidation of Detailed Downstream Signaling: In-depth studies to map the specific signaling cascades that are activated following microtubule disruption by these compounds in different cell types.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

  • Formulation Development: Addressing the poor water solubility of many dinitroanilines through innovative formulation strategies to improve their bioavailability for clinical applications.

By addressing these areas, the full therapeutic potential of N-substituted dinitroanilines can be explored and potentially translated into novel treatments for a range of diseases.

References

Technical Guide: Synthesis, Propargylation, and Application of 2,4-Dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroaniline and the subsequent N-propargylation reaction. While the direct propargylation of 2,4-dinitroaniline is challenging due to the electron-withdrawing nature of the nitro groups, this document outlines the fundamental mechanisms and provides generalized experimental protocols that serve as a robust starting point for derivatization. It includes detailed methodologies for the synthesis of the 2,4-dinitroaniline precursor, discusses the nucleophilic substitution mechanism of N-propargylation, and explores the utility of the resulting propargylated compounds as versatile intermediates in drug discovery, particularly in bioorthogonal chemistry.

Synthesis of the 2,4-Dinitroaniline Precursor

2,4-Dinitroaniline is a key chemical intermediate used in the production of dyes, pharmaceuticals, and pesticides.[1] Its synthesis is typically achieved through the reaction of 1-chloro-2,4-dinitrobenzene with an ammonia source. The strong electron-withdrawing effects of the two nitro groups activate the aryl chloride for nucleophilic aromatic substitution.

Several methods have been established for this conversion, employing reagents like aqueous ammonia, ammonium acetate, or urea, often under elevated temperature and pressure.[2][3][4]

Experimental Protocols for 2,4-Dinitroaniline Synthesis

The following table summarizes various protocols for the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.

Method Starting Material Reagents Solvent Conditions Yield Reference
Ammonium Acetate 2,4-DinitrochlorobenzeneAmmonium Acetate, Ammonia (gas)None (Oil Bath)170°C, 6 hours68-76%[2]
Aqueous Ammonia 4-Chloro-1,3-dinitrobenzeneAqueous Ammonia (15-40%)Water60-90°CHigh[3]
Urea Method 2,4-DinitrochlorobenzeneUrea30-100% Ethanol/Water110-135°C, 0.2-0.3 MPa, 3-5 hours~98%[4]
Detailed Experimental Protocol (Ammonium Acetate Method)

This procedure is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a 250 mL wide-mouthed flask, combine 50 g (0.25 mole) of 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.

  • Apparatus: Fit the flask with a reflux condenser and a wide-bore gas inlet tube positioned just above the reaction mixture.

  • Reaction Execution: Half-immerse the flask in an oil bath and heat to 170°C. Maintain this temperature for six hours while passing a steady stream of ammonia gas (3-4 bubbles per second) through the inlet tube.

  • Workup: After cooling, break up the solidified mass and add 100 mL of water. Heat the mixture to boiling and filter while hot to remove water-soluble byproducts.

  • Purification: Dissolve the crude residue in 500 mL of boiling ethanol. Add approximately 150 mL of water until the solution becomes turbid. Reheat until the solution is clear and then allow it to cool slowly.

  • Isolation: After standing overnight, filter the crystallized 2,4-dinitroaniline and dry. The expected yield is 31–35 g. For further purification, recrystallize from an alcohol/water mixture.

Synthesis Workflow Diagram

The diagram below illustrates the general workflow for synthesizing the 2,4-dinitroaniline precursor.

G start Starting Material (1-Chloro-2,4-dinitrobenzene) reaction Reaction Vessel (Heat, Pressure as required) start->reaction Add reagents Ammonia Source (e.g., NH4OAc, aq. NH3, Urea) reagents->reaction Add workup Aqueous Workup (Washing / Hot Filtration) reaction->workup Cool & Quench purification Recrystallization (Ethanol / Water) workup->purification Extract Crude Solid product Final Product (2,4-Dinitroaniline) purification->product Isolate Crystals

Workflow for the synthesis of 2,4-dinitroaniline.

Propargylation of 2,4-Dinitroaniline

N-propargylation is the introduction of a propargyl group (–CH₂C≡CH) onto a nitrogen atom. For anilines, this is typically achieved via a nucleophilic substitution reaction using propargyl halides, such as propargyl bromide.

Reaction Mechanism

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic methylene carbon of the propargyl bromide. This attack displaces the bromide leaving group in a single, concerted step. A base is typically required to deprotonate the resulting ammonium salt to yield the final N-propargylated product.

Challenge with 2,4-Dinitroaniline: The amino group of 2,4-dinitroaniline exhibits significantly reduced basicity and nucleophilicity compared to aniline.[1][5] This is due to the strong electron-withdrawing resonance and inductive effects of the two nitro groups, which delocalize the nitrogen's lone pair into the aromatic ring. Consequently, forcing this reaction to proceed requires more stringent conditions, such as the use of a strong, non-nucleophilic base (e.g., sodium hydride) to first deprotonate the amine, creating a more potent anionic nucleophile.

G cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products Aniline 2,4-Dinitroaniline (R-NH₂) TS [B---H---NH(R)---CH₂(C≡CH)---Br]⁻ Aniline->TS Nucleophilic Attack PropargylBr Propargyl Bromide (Br-CH₂C≡CH) PropargylBr->TS Base Base (B:) Base->TS Deprotonation Product N-Propargyl-2,4-dinitroaniline (R-NH-CH₂C≡CH) TS->Product Salt Conjugate Acid (BH⁺) Bromide Ion (Br⁻) TS->Salt

General Sₙ2 mechanism for N-propargylation of an aniline.
General Experimental Protocol for N-Propargylation

The following is a generalized protocol for the N-propargylation of an aniline, which can be optimized for a low-reactivity substrate like 2,4-dinitroaniline.[6]

  • Preparation: To a solution of the aniline (1.0 eq.) in a polar aprotic solvent (e.g., DMF, THF, or Acetonitrile), add a base (1.1-1.5 eq.). For highly deactivated anilines, a strong base like sodium hydride (NaH) is recommended.

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add propargyl bromide (1.1 eq., typically as an 80% solution in toluene) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Component Suggested Reagent/Condition Purpose
Substrate 2,4-DinitroanilineStarting material
Propargylating Agent Propargyl BromideSource of the propargyl group
Base NaH, K₂CO₃, Cs₂CO₃Deprotonates the amine/ammonium salt
Solvent DMF, THF, AcetonitrileSolubilizes reactants
Temperature 0°C to Room Temperature (or heating)Controls reaction rate
Reaction Time 6-24 hoursTime to reach completion

Applications in Drug Development and Chemical Biology

The introduction of a propargyl group onto a molecule like 2,4-dinitroaniline transforms it into a valuable building block for drug discovery and chemical biology.[7] The terminal alkyne functionality is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This bioorthogonal reaction allows for the efficient and specific covalent linkage of the propargylated molecule to another molecule bearing an azide group, even in complex biological environments. This capability is widely exploited for:

  • Target Identification: Linking the molecule to a fluorescent probe or affinity tag to identify its biological targets.

  • Drug Conjugation: Attaching the molecule to antibodies or polymers to create targeted drug delivery systems.

  • Lead Optimization: Rapidly generating libraries of more complex derivatives by clicking on various azide-containing fragments.

The propargyl moiety serves as a versatile chemical handle, bridging synthetic chemistry with biological applications.[8]

G PropargylDinitroaniline Propargylated 2,4-Dinitroaniline ClickReaction Click Chemistry (CuAAC Reaction) PropargylDinitroaniline->ClickReaction AzideMolecule Azide-Tagged Biomolecule (Protein, DNA, Probe, etc.) AzideMolecule->ClickReaction Conjugate Bioconjugate (Covalently Linked Complex) ClickReaction->Conjugate Forms Triazole Linkage Application Drug Discovery Application (Target ID, Conjugation, etc.) Conjugate->Application Enables

Logical workflow from a propargylated precursor to its application.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(2-Propynyl)-2,4-dinitroaniline, based on data from its structural analog, 2,4-dinitroaniline. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound. The guide covers hazard identification, handling and storage procedures, emergency measures, and toxicological and ecological information. All quantitative data is presented in tabular format for clarity, and key procedures are visualized using Graphviz diagrams.

Hazard Identification and Classification

This compound is expected to be a hazardous substance, sharing many of the toxic and reactive properties of 2,4-dinitroaniline. The presence of the propargyl group may introduce additional flammability and reactivity hazards. Based on the data for 2,4-dinitroaniline, the anticipated hazards are as follows:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][4] The blood and hematopoietic system are potential targets.[5]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1][2][3][4][6]

  • Flammability and Explosivity: Dinitroanilines are explosive and flammable when exposed to heat or friction.[7] The presence of the propargyl group may increase this risk.

GHS Hazard Pictograms (Anticipated)
Skull and CrossbonesHealth HazardEnvironment
Hazard Statements (Anticipated)
  • H300: Fatal if swallowed.[1][2]

  • H310: Fatal in contact with skin.[1][2]

  • H330: Fatal if inhaled.[2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1][2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2,4-dinitroaniline, which can be used as an estimate for this compound.

PropertyValueReference
Molecular FormulaC6H5N3O4[8]
Molecular Weight183.12 g/mol [8]
AppearanceYellow to greenish-yellow needles or plates[8]
Melting Point187.5-188 °C[8]
Flash Point224 °C[1]
Density1.61 g/cm³[1]
Water SolubilityPractically insoluble in cold water; very sparingly soluble in boiling water.[8]
pKa18.46[8]

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles and face shield Hand_Protection Chemically resistant gloves (e.g., nitrile) Body_Protection Flame-retardant lab coat and chemical-resistant apron Respiratory_Protection NIOSH-approved respirator with appropriate cartridges Start Handling this compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Recommended Personal Protective Equipment.
Safe Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[4]

  • Do not eat, drink, or smoke in the handling area.[2][6]

  • Wash hands thoroughly after handling.[6]

  • Immediately change contaminated clothing.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[2][5][6]

  • Keep away from direct sunlight.[2]

Experimental Protocols

Spill Response Protocol

In the event of a spill, follow the protocol outlined below.

Spill_Response Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect the material into a sealed container for disposal Contain->Collect Clean Clean the spill area with a suitable decontaminating agent Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose

Emergency Spill Response Workflow.
First Aid Measures

The following table details the appropriate first aid measures in case of exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]

Toxicological Information

The toxicological data for 2,4-dinitroaniline is summarized below. It is crucial to assume a similar or potentially higher toxicity for this compound.

Toxicity MetricValueReference
LD50 (Oral, Rat) 285 mg/kg[10]
Acute Effects Irritation to skin, eyes, and respiratory tract. High levels can lead to methemoglobinemia, causing headache, dizziness, and cyanosis.[11]
Chronic Effects May cause damage to the blood and hematopoietic system with prolonged or repeated exposure.[5]

Ecological Information

This compound is expected to be toxic to aquatic organisms with long-lasting effects.[1][2][3][4][6]

  • Persistence and Degradability: May cause long-term adverse effects in the environment.

  • Mobility in Soil: Not likely to be mobile in the environment due to low water solubility.[6]

  • Environmental Precautions: Do not let the product enter drains. Avoid release to the environment.[2]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with local, regional, and national regulations.[6][12]

Synthesis and Reactivity

The synthesis of this compound typically involves the propargylation of 2,4-dinitroaniline.[13] This process can be hazardous due to the reactivity of the starting materials and the potential for exothermic reactions.

Reactivity Profile
  • Conditions to Avoid: Heat, flames, sparks, and friction.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[5]

  • Hazardous Decomposition Products: May decompose violently at elevated temperatures, producing toxic fumes including nitrogen oxides and carbon monoxide.[4][5]

The logical relationship for assessing reactivity hazards is illustrated below.

Reactivity_Assessment Compound This compound Stimuli Heat, Friction, or Shock Compound->Stimuli Incompatibles Strong Oxidizers or Acids Compound->Incompatibles Decomposition Potential for Explosive Decomposition Stimuli->Decomposition Incompatibles->Decomposition Toxic_Fumes Release of Toxic Fumes (NOx, CO) Decomposition->Toxic_Fumes

Reactivity Hazard Assessment.

References

The Propargyl Group in N-(2-Propynyl)-2,4-dinitroaniline: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Niche Molecule within the Dinitroaniline Class

For Immediate Release

[City, State] – The landscape of medicinal chemistry and drug development is one of constant exploration, seeking to understand the nuanced roles of specific chemical moieties in influencing the biological activity of a compound. This technical guide delves into the available scientific literature to elucidate the role of the propargyl group in N-(2-Propynyl)-2,4-dinitroaniline, a specific molecule within the broader class of dinitroanilines. While extensive research exists for the dinitroaniline class as a whole, particularly as herbicides, specific data on this propargyl-substituted variant is notably limited in publicly accessible scientific databases.

This guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the known information and providing a framework for potential future investigation into this and similar molecules.

Introduction to Dinitroanilines and the Propargyl Moiety

Dinitroanilines are a class of chemical compounds characterized by an aniline ring substituted with two nitro groups.[1] The position of these nitro groups and the nature of the substituent on the amino group are critical determinants of their biological activity. The most well-studied dinitroanilines, such as trifluralin and oryzalin, are substituted at the 2 and 6 positions of the aniline ring and are widely used as pre-emergence herbicides.[1] Their primary mechanism of action is the disruption of microtubule polymerization in plant cells, which in turn inhibits cell division and growth.

The propargyl group (a 2-propynyl group) is a highly reactive functional group containing a carbon-carbon triple bond. In medicinal chemistry, the introduction of a propargyl group can have profound effects on a molecule's properties, including its metabolic stability, binding affinity to target proteins, and potential for covalent bond formation.

Physicochemical Properties of this compound

While detailed experimental data for this compound is scarce, its basic molecular properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
IUPAC Name 2,4-dinitro-N-prop-2-yn-1-ylaniline-

Postulated Role of the Propargyl Group

Based on the known functions of the propargyl group in other bioactive molecules and the general mechanism of dinitroaniline herbicides, we can hypothesize the potential roles of the propargyl moiety in this compound.

3.1. Modulation of Target Binding:

The primary target of dinitroaniline herbicides is the tubulin protein. The N-substituent of the dinitroaniline scaffold plays a crucial role in the binding affinity and selectivity for tubulin. The propargyl group, with its linear and rigid structure, could influence the orientation of the molecule within the binding pocket of tubulin. The triple bond could also participate in non-covalent interactions, such as pi-stacking or hydrophobic interactions, potentially enhancing binding affinity.

3.2. Covalent Inhibition:

The terminal alkyne of the propargyl group is a known reactive handle that can participate in various chemical reactions, including "click chemistry" and covalent bond formation with nucleophilic residues in a protein's active site. It is plausible that the propargyl group in this compound could act as a Michael acceptor after enzymatic activation, leading to irreversible inhibition of its target protein.

3.3. Metabolic Implications:

The presence of a propargyl group can significantly alter the metabolic fate of a compound. It can block sites of oxidative metabolism, thereby increasing the compound's half-life. Conversely, the triple bond can also be a site of metabolism, leading to the formation of reactive intermediates.

Experimental Protocols

Given the lack of specific published research on this compound, the following are proposed experimental protocols based on standard methodologies for synthesizing and evaluating dinitroaniline compounds.

4.1. Synthesis of this compound:

A plausible synthetic route would involve the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with propargylamine.

  • Materials: 1-chloro-2,4-dinitrobenzene, propargylamine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Procedure:

    • Dissolve 1-chloro-2,4-dinitrobenzene in the chosen solvent.

    • Add the base to the solution.

    • Slowly add propargylamine to the reaction mixture at room temperature.

    • Stir the reaction for a specified time (e.g., 12-24 hours) and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

4.2. In Vitro Tubulin Polymerization Assay:

To investigate the effect of the compound on microtubule formation, a standard in vitro tubulin polymerization assay can be performed.

  • Materials: Purified tubulin protein, GTP, polymerization buffer, and a spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare solutions of this compound at various concentrations.

    • In a temperature-controlled cuvette, mix the tubulin solution with the polymerization buffer and GTP.

    • Add the test compound or a vehicle control to the mixture.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

    • Compare the polymerization curves of the compound-treated samples to the control to determine its inhibitory effect.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the hypothetical workflow for the synthesis and a potential mechanism of action.

Synthesis_Workflow reagents 1-Chloro-2,4-dinitrobenzene + Propargylamine + Base reaction Nucleophilic Aromatic Substitution reagents->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Covalent_Inhibition_Pathway compound This compound binding Non-covalent Binding compound->binding target Target Protein (e.g., Tubulin) target->binding activation Potential Metabolic Activation binding->activation covalent_adduct Covalent Adduct (Irreversible Inhibition) activation->covalent_adduct

Caption: Hypothetical pathway for covalent inhibition by the propargyl group.

Conclusion and Future Directions

While this compound itself is not a well-documented compound, its structural components suggest a potential for interesting biological activity. The dinitroaniline scaffold is a known pharmacophore for microtubule disruption, and the propargyl group offers a versatile handle for modulating potency, selectivity, and mechanism of action.

Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties. Key investigations would include:

  • Confirmation of its effect on tubulin polymerization.

  • Determination of its binding affinity and kinetics with tubulin.

  • Investigation into its potential for covalent modification of the protein target.

  • Cell-based assays to determine its antiproliferative or herbicidal activity.

  • Metabolic stability studies to understand its biotransformation.

By undertaking these studies, the scientific community can gain a clearer understanding of the specific role of the propargyl group in this dinitroaniline derivative and potentially unlock new avenues for the design of novel therapeutic agents or herbicides.

References

The Nitro Group's Potent Influence: An In-depth Technical Guide to the Electron-Withdrawing Effects in Dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of nitro groups on the chemical and physical properties of dinitroaniline derivatives. Understanding these effects is crucial for the rational design of molecules in various applications, including pharmaceuticals, herbicides, and industrial dyes.

The Strong Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from a combination of two key electronic effects:

  • Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

  • Negative Mesomeric (Resonance) Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms through resonance, further decreasing the electron density on the ring. This effect is most pronounced when the nitro group is in the ortho or para position relative to another substituent.

In dinitroaniline derivatives, the presence of two such groups dramatically amplifies these effects, leading to significant changes in the molecule's properties compared to aniline.

Quantitative Analysis of Electron-Withdrawing Effects

The impact of the nitro groups on the electronic environment of the aniline ring can be quantified through several key parameters, including pKa values and Hammett constants.

Impact on Basicity: pKa Values

The strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density on the amino group's nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby drastically decreasing the basicity of dinitroanilines compared to aniline. This is reflected in their much lower pKa values.

CompoundpKa of Conjugate Acid
Aniline4.6
o-Nitroaniline-0.29
m-Nitroaniline2.50
p-Nitroaniline1.02
2,4-Dinitroaniline-4.53
2,6-Dinitroaniline-
3,5-Dinitroaniline-
Quantifying Substituent Effects: Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group. The nitro group has large positive σ values, confirming its strong electron-withdrawing character.

SubstituentHammett Constant (σm)Hammett Constant (σp)
-NO₂0.710.78[1]

The large positive σp value for the nitro group highlights the significant contribution of its resonance effect when in the para position.

Experimental Protocols

Synthesis of Dinitroaniline Derivatives

The synthesis of dinitroaniline derivatives often involves the nitration of an aniline derivative or the nucleophilic aromatic substitution of a dinitro-substituted benzene ring.

Example: Synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene

This method relies on the reaction of 1-chloro-2,4-dinitrobenzene with ammonia. The two electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, combine 1-chloro-2,4-dinitrobenzene with an excess of concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture. The reaction temperature and time will depend on the specific scale and equipment used.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the vessel and transfer the contents to a beaker.

  • The solid product, 2,4-dinitroaniline, can be isolated by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak base like a dinitroaniline derivative.[2][3]

Materials:

  • Dinitroaniline derivative

  • Standardized solution of a strong acid (e.g., HCl)

  • Deionized water (carbonate-free)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[2]

  • Accurately weigh a sample of the dinitroaniline derivative and dissolve it in a known volume of deionized water. Gentle heating may be required for sparingly soluble derivatives.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Add the standardized strong acid solution in small, known increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH changes become very small, well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The pKa of the conjugate acid of the dinitroaniline is the pH at the half-equivalence point.

Visualizing the Impact: Signaling Pathways and Workflows

The unique electronic properties of dinitroaniline derivatives have led to their use in various applications, each with a distinct mechanism of action or synthetic pathway.

Mechanism of Action of Dinitroaniline Herbicides

Many dinitroaniline derivatives are potent herbicides that act by disrupting microtubule formation in plant cells.[4][5][6][7] This inhibition of microtubule dynamics ultimately leads to a cessation of cell division and plant growth.

Dinitroaniline_Herbicide_MoA cluster_plant_cell Plant Cell Dinitroaniline Dinitroaniline Tubulin_dimers α/β-Tubulin Dimers Dinitroaniline->Tubulin_dimers Binds to Herbicide_Tubulin_Complex Herbicide-Tubulin Complex Microtubule_Polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_Polymerization Herbicide_Tubulin_Complex->Inhibition Herbicide_Tubulin_Complex->Cessation Microtubule_Elongation Microtubule Elongation Microtubule_Polymerization->Microtubule_Elongation Cell_Division Cell Division Microtubule_Elongation->Cell_Division

Caption: Dinitroaniline herbicide mechanism of action.

Synthesis of Azo Dyes from Dinitroaniline

Dinitroanilines are valuable precursors in the synthesis of azo dyes. The process involves two main steps: diazotization of the dinitroaniline followed by coupling with a suitable aromatic compound.[8][9]

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Dinitroaniline Dinitroaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) Dinitroaniline->NaNO2_HCl Diazonium_Salt Dinitrophenyl Diazonium Salt NaNO2_HCl->Diazonium_Salt Coupling_Component Coupling Component (e.g., Phenol, Aniline) Diazonium_Salt->Coupling_Component Reacts with Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis.

Conclusion

The potent electron-withdrawing effects of the two nitro groups in dinitroaniline derivatives fundamentally alter their chemical and physical properties. This is most evident in their significantly reduced basicity and their susceptibility to nucleophilic aromatic substitution. These characteristics have been harnessed in the development of important commercial products such as herbicides and dyes. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals working with these and related compounds, enabling the continued innovation and application of this versatile class of molecules.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of N-(2-Propynyl)-2,4-dinitroaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This electron-deficient alkyne is a valuable building block for the synthesis of novel 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This compound is a particularly interesting alkyne for CuAAC reactions due to the strong electron-withdrawing nature of the two nitro groups on the aniline moiety. This electronic feature can influence the reactivity of the alkyne and impart unique properties to the resulting triazole products, making them valuable scaffolds in drug discovery and for the development of functional materials. The triazole core is a known pharmacophore present in a wide array of therapeutic agents with applications including anticancer, antifungal, and antiviral activities.[3][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of an amine with propargyl bromide. The electron-withdrawing nitro groups on the 2,4-dinitroaniline precursor decrease the nucleophilicity of the amine, which necessitates the use of a base to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dinitroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. A moderate yield of 45-60% can be expected.

Characterization Data (Predicted and from related compounds):

  • Appearance: Yellowish solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.8 (d, 1H), ~8.4 (dd, 1H), ~7.2 (d, 1H), ~4.2 (d, 2H), ~2.4 (t, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~148, ~138, ~132, ~130, ~124, ~116, ~78, ~74, ~32.

  • Mass Spectrometry (EI): m/z [M]⁺ calculated for C₉H₇N₃O₄: 221.04.

  • IR (KBr, cm⁻¹): ~3300 (alkyne C-H), ~2120 (alkyne C≡C), ~1620, ~1590 (aromatic C=C), ~1530, ~1340 (NO₂ stretch).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the CuAAC reaction of this compound with an organic azide. This protocol can be adapted for a variety of azide substrates.

Experimental Protocol: CuAAC Reaction

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-disubstituted 1,2,3-triazole derivative by silica gel column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction of this compound with various azides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1285-95
This compoundPhenyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1880-90
This compound3-Azidopropan-1-olCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)890-98
This compoundEthyl 2-azidoacetateCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1088-96

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in a CuAAC reaction to generate a library of functionalized triazoles for biological screening.

G cluster_synthesis Synthesis of Alkyne cluster_click CuAAC Reaction cluster_application Application A 2,4-Dinitroaniline C Reaction: DMF, K2CO3, 60°C A->C B Propargyl Bromide B->C D This compound C->D F CuAAC Reaction: CuSO4, NaAsc t-BuOH/H2O, RT D->F E Azide Library (e.g., R-N3) E->F G 1,4-Disubstituted Triazole Library F->G H Biological Screening (e.g., Anticancer Assay) G->H I SAR Studies H->I J Lead Optimization I->J

Caption: Workflow for synthesis and application of dinitroaniline-triazoles.

Signaling Pathway Context

The dinitrophenyl moiety is often used in the study of immune responses. Triazoles derived from this compound could potentially be used as probes to investigate signaling pathways involved in hapten recognition and subsequent immune cell activation, such as in mast cells.

G cluster_pathway Hypothetical Mast Cell Activation Pathway DNP_Triazole DNP-Triazole Hapten IgE IgE Antibody DNP_Triazole->IgE Binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Lyn Lyn Kinase Fc_epsilon_RI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCgamma PLCγ LAT->PLCgamma Recruits & Activates DAG DAG PLCgamma->DAG IP3 IP3 PLCgamma->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation (Histamine Release) PKC->Degranulation Ca_release->Degranulation

Caption: DNP-Triazole in mast cell activation pathway investigation.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel 1,2,3-triazole derivatives via the CuAAC reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these compounds in various fields, particularly in the development of new therapeutic agents. The unique electronic properties of the dinitrophenyl group offer exciting opportunities for the design of functional molecules with tailored biological activities.

References

Application Notes and Protocols: N-(2-Propynyl)-2,4-dinitroaniline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(2-Propynyl)-2,4-dinitroaniline, a valuable intermediate for the introduction of a versatile propargyl group onto a dinitrophenyl scaffold. The terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the dinitroaniline moiety to a wide array of molecules, facilitating the development of novel compounds in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, the expected properties can be inferred from its structure and comparison to the well-characterized precursor, 2,4-dinitroaniline.

Table 1: Physicochemical Properties of 2,4-Dinitroaniline (Precursor)

PropertyValueReference
Molecular Formula C₆H₅N₃O₄[1]
Molecular Weight 183.12 g/mol
Appearance Yellow to orange crystalline powder[1]
Melting Point 187.5-188 °C
Solubility Sparingly soluble in water, soluble in acetone, ethanol, and ethyl acetate.[1]
pKa 18.46

Note: The introduction of the N-propargyl group is expected to slightly increase the molecular weight and may lower the melting point compared to the parent aniline.

Synthesis of this compound

The primary route for the synthesis of this compound is through the N-alkylation of 2,4-dinitroaniline with propargyl bromide. The electron-withdrawing nature of the two nitro groups reduces the nucleophilicity of the aniline nitrogen, necessitating the use of a suitable base and polar aprotic solvent to facilitate the reaction.

Experimental Protocol: N-propargylation of 2,4-Dinitroaniline

This protocol is based on established methods for the N-alkylation of dinitroanilines.

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dinitroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to dissolve the 2,4-dinitroaniline.

  • To the stirred suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound. A reported yield for this reaction is in the range of 45-60%.

Table 2: Summary of Reaction Conditions for the Synthesis of this compound

ParameterCondition
Starting Material 2,4-Dinitroaniline
Reagent Propargyl bromide
Base Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 60-70 °C
Reaction Time 12-24 hours
Reported Yield 45-60%

Synthetic Workflow Diagram

G Synthesis of this compound A 2,4-Dinitroaniline E N-propargylation Reaction (60-70 °C) A->E B Propargyl Bromide B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Workup and Purification (Extraction, Chromatography) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Application in Organic Synthesis: Click Chemistry

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the dinitroaniline moiety and an azide-functionalized molecule. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies and in materials science for the functionalization of polymers and surfaces.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol that can be adapted for various azide-containing substrates.

Materials:

  • This compound

  • An azide-containing compound (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 6-24 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Table 3: General Conditions for CuAAC Reaction

ParameterCondition
Alkyne Substrate This compound
Azide Substrate Various organic azides
Catalyst Copper(II) sulfate / Sodium ascorbate (in situ generation of Cu(I))
Solvent System t-Butanol/Water (1:1)
Temperature Room Temperature
Reaction Time 6-24 hours

Logical Workflow for "Click" Conjugation

G Application in Click Chemistry cluster_0 Reactants cluster_1 Catalytic System A This compound (Terminal Alkyne) F CuAAC Reaction (1,3-Dipolar Cycloaddition) A->F B Molecule-N3 (Organic Azide) B->F C CuSO4 (Copper(II) Source) E Cu(I) Catalyst (In situ generated) C->E D Sodium Ascorbate (Reducing Agent) D->E E->F catalyzes G 1,4-Disubstituted 1,2,3-Triazole Product F->G

Caption: Logical workflow for CuAAC using the intermediate.

Potential Applications in Drug Development and Research

The dinitroaniline scaffold is present in a number of biologically active compounds, including some herbicides and antiprotozoal agents. The ability to easily conjugate this scaffold to other molecules via "click chemistry" opens up possibilities for:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of dinitroaniline-containing compounds to probe interactions with biological targets.

  • Development of Novel Bioactive Conjugates: Linking the dinitroaniline moiety to other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. Dinitroaniline derivatives have been investigated for their potential as antileishmanial and anticancer agents.

  • Fluorescent Probes and Labeling Reagents: The dinitrophenyl group can act as a quencher or a component of a fluorogenic probe, making these intermediates useful in the design of chemical biology tools.

Disclaimer: The provided protocols are intended as a general guide and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Assessing the Antimitotic Activity of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Propynyl)-2,4-dinitroaniline belongs to the dinitroaniline class of compounds, which are recognized for their herbicidal and antiprotozoal activities. The primary mechanism of action for dinitroanilines involves the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[1][2][3][4][5] By binding to α-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.[1][3][4] This targeted disruption of the cytoskeleton makes dinitroaniline derivatives, including this compound, promising candidates for investigation as potential anticancer agents.

These application notes provide detailed protocols for evaluating the antimitotic activity of this compound, focusing on its effects on tubulin polymerization and cell cycle progression.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Tubulin Polymerization Inhibition

Concentration of this compound (µM)Vmax (mOD/min)% Inhibition of PolymerizationIC50 (µM)
0 (Control)0
1
5
10
25
50
100

Table 2: Cell Cycle Analysis in Cancer Cell Lines

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control
This compound (IC50 concentration)
This compound (2x IC50 concentration)
Positive Control (e.g., Nocodazole)

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay monitors the effect of this compound on the polymerization of purified tubulin in vitro by measuring the increase in turbidity (optical density) as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole or Vinblastine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well, half-area, clear bottom plates

Protocol:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

  • Prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mixture on ice.

  • Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add 5 µL of the diluted compound or control to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of the tubulin reaction mixture to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the maximum velocity (Vmax) of the polymerization reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with PBS and resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Mechanism of Action of this compound

Antimitotic_Mechanism cluster_cell Cancer Cell Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to α-tubulin Compound->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Tubulin MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Forms CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Enables Mitosis CellCycle->Apoptosis Arrest at G2/M leads to

Caption: Mechanism of this compound's antimitotic activity.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Determine Cell Cycle Distribution Analysis->End

Caption: Workflow for analyzing cell cycle distribution after treatment.

References

Application Notes: N-(2-Propynyl)-2,4-dinitroaniline for Tubulin Polymerization Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature makes them a key target for pharmacological agents, particularly in cancer chemotherapy.[1] The dinitroaniline class of compounds are well-established microtubule-disrupting agents.[2] Unlike many other tubulin inhibitors such as taxanes or vinca alkaloids that bind to β-tubulin, dinitroanilines uniquely target α-tubulin.[1][3][4] This specific mechanism involves binding to α-tubulin to inhibit polymerization, disrupt microtubule structure, and ultimately block mitosis.[2][5]

N-(2-Propynyl)-2,4-dinitroaniline is a member of the dinitroaniline family. Its structure lends itself to further modification and study, making it a valuable tool for researchers in cell biology and drug development. These notes provide an overview of its mechanism, key quantitative data for the dinitroaniline class, and detailed protocols for its application in studying tubulin polymerization and its effects on cells.

Mechanism of Action

Dinitroaniline compounds exert their biological effects by directly interacting with the tubulin protein. The primary mechanism involves binding to a specific site on the α-tubulin subunit.[1][4] This binding event is thought to disrupt the lateral contacts between protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall.[3] By interfering with these crucial interactions, this compound prevents the assembly of tubulin dimers into functional microtubules.[6] The net result is a depolymerization of existing microtubules and inhibition of new microtubule formation, leading to a G2/M phase arrest in the cell cycle and subsequent cellular effects like mitotic catastrophe and apoptosis.[7][8] This α-tubulin-specific action distinguishes dinitroanilines from many other clinically used microtubule-targeting agents.[1]

cluster_0 Molecular Interaction cluster_1 Cellular Consequences Compound This compound AlphaTubulin α-Tubulin Subunit Compound->AlphaTubulin Binds to Disruption Disruption of Protofilament Lateral Contacts AlphaTubulin->Disruption Leads to Inhibition Inhibition of Microtubule Polymerization Disruption->Inhibition MT_Depolymerization Microtubule Depolymerization Disruption->MT_Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M) Inhibition->Mitotic_Arrest MT_Depolymerization->Mitotic_Arrest Cell_Death Cell Death / Apoptosis Mitotic_Arrest->Cell_Death

Caption: Mechanism of this compound action.

Quantitative Data: Dinitroaniline Activity

The following table summarizes key quantitative data for Oryzalin, a representative dinitroaniline herbicide, which serves as a benchmark for the activity of this class of compounds. This data is critical for designing experiments and understanding the potency of this compound.

CompoundAssay TypeTarget/OrganismMetricValueReference
OryzalinComputational DockingToxoplasma gondii α-tubulinBinding Affinity23 nM[4]
OryzalinIn Vitro PolymerizationPlant Tubulin (Rosa sp.)Apparent Kᵢ2.59 x 10⁶ M⁻¹[6]
OryzalinIn Vitro BindingPlant Tubulin (Rosa sp.)Apparent Kₐ1.19 x 10⁵ M⁻¹[6]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in fluorescence from a reporter dye that incorporates into newly formed microtubules.[9]

Materials:

  • Purified tubulin (>99%), lyophilized powder

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • This compound (and other controls like Paclitaxel, Vinblastine)

  • DMSO (vehicle)

  • Ice-cold 96-well plates (black, clear bottom)

  • Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 420-450 nm)

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a concentration of 10 mg/mL. Add GTP to a final concentration of 1 mM. Keep on ice and use immediately.[10]

  • Working Solution: Dilute the tubulin stock to a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer containing 10% glycerol, 1 mM GTP, and the fluorescent reporter at its working concentration.[9]

  • Compound Preparation: Prepare a dilution series of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare controls: vehicle (DMSO), positive control for inhibition (e.g., 10 µM Vinblastine), and positive control for promotion (e.g., 10 µM Paclitaxel).

  • Assay Setup: Add 5 µL of the compound dilutions (or controls) to the wells of a pre-chilled 96-well plate.

  • Initiate Polymerization: Add 45 µL of the tubulin working solution to each well for a final volume of 50 µL.[9] Mix gently by pipetting.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically every minute for 60 minutes.[10]

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the Vmax (maximum rate of polymerization) and the final steady-state polymer mass. Determine the IC₅₀ value of this compound by plotting the inhibition of Vmax or final fluorescence against the compound concentration.

start Start prep_tubulin 1. Prepare Tubulin Solution (Tubulin, Buffer, GTP, Reporter) on Ice start->prep_tubulin initiate 3. Add Tubulin to Plate & Mix Gently prep_tubulin->initiate prep_compounds 2. Prepare Compound Dilutions (Test Compound, Controls, Vehicle) in 96-well Plate prep_compounds->initiate measure 4. Incubate at 37°C in Reader Measure Fluorescence Kinetically (60 min) initiate->measure analyze 5. Analyze Data (Plot Curves, Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Viability Assay (MTS-Based)

This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTS assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[11][12]

Materials:

  • HeLa, HCT116, or other desired cancer cell lines[11]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well clear plates for cell culture

  • MTS reagent solution (containing PES)[12]

  • Multichannel pipette

  • Absorbance plate reader (490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle only for negative control, known cytotoxic drug for positive control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11][13]

  • MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to the colored formazan product.[12]

  • Measurement: Measure the absorbance of each well at 490 nm using a plate reader.[11][12]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value using non-linear regression.

start Start seed 1. Seed Cells in 96-well Plate (5,000 cells/well) start->seed incubate1 2. Incubate for 24h (Allow Attachment) seed->incubate1 treat 3. Treat Cells with Compound (Serial Dilutions & Controls) incubate1->treat incubate2 4. Incubate for 24-72h (Drug Exposure) treat->incubate2 add_mts 5. Add MTS Reagent to each well incubate2->add_mts incubate3 6. Incubate for 1-4h (Color Development) add_mts->incubate3 read 7. Measure Absorbance (490 nm) incubate3->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the cell viability (MTS) assay.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within cells.

Materials:

  • Cells (e.g., HeLa, HT-29) cultured on glass coverslips in a 24-well plate[8]

  • This compound

  • Fixation Solution: 3-4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS[14][15]

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS[14]

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100[14]

  • Primary Antibody: Mouse or Rat anti-α-tubulin antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rat IgG (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours. Treat the cells with the desired concentration of this compound (and controls) for a specified time (e.g., 2-24 hours).[8][11]

  • Fixation: Gently wash the cells three times with warm PBS. Fix the cells with Fixation Solution for 10-15 minutes at room temperature.[8][14]

  • Washing: Wash the cells three times with PBS, 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 15 minutes at room temperature to allow antibodies to access intracellular structures.[8][14]

  • Blocking: Wash with PBS. Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[16]

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100, 5 minutes each.[14]

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells as in step 7. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope, capturing images of the microtubule network (e.g., green channel) and nuclei (blue channel).

start Start: Cells on Coverslips treat 1. Treat with Compound start->treat fix 2. Fix with PFA/Glutaraldehyde treat->fix permeabilize 3. Permeabilize with Triton X-100 fix->permeabilize block 4. Block with BSA permeabilize->block primary 5. Incubate with Primary Ab (anti-Tubulin) block->primary secondary 6. Incubate with Secondary Ab (Fluorescent) primary->secondary stain 7. Stain Nuclei (DAPI) secondary->stain mount 8. Mount Coverslip stain->mount image 9. Image with Microscope mount->image end End image->end

Caption: Workflow for immunofluorescence staining of microtubules.

References

Application Notes and Protocols for N-(2-Propynyl)-2,4-dinitroaniline in Antileishmanial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data has been found in the public domain for the antileishmanial activity of N-(2-Propynyl)-2,4-dinitroaniline. The following application notes and protocols are based on the well-documented activities of structurally related dinitroaniline compounds, which are known to possess antileishmanial properties. These notes are intended to serve as a general guideline for the investigation of this compound as a potential antileishmanial agent.

Introduction

Dinitroanilines are a class of chemical compounds with demonstrated herbicidal and antiprotozoal activities.[1] Several compounds within this class, such as trifluralin and dinitroaniline sulfonamides, have shown promising activity against Leishmania parasites.[2][3] The primary mechanism of action for dinitroanilines is the inhibition of tubulin polymerization, a critical process for cell division and maintenance of cell structure in the parasite.[4] this compound, as a member of this class, is a candidate for investigation as a novel antileishmanial agent. These application notes provide a framework for its synthesis, in vitro and in vivo evaluation, and elucidation of its mechanism of action.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a dinitroaniline compound, based on published data for related molecules. These tables are intended to guide the expected data output from the experimental protocols described below.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

CompoundLeishmania SpeciesIC50 (µM) on PromastigotesIC50 (µM) on AmastigotesCC50 (µM) on Mammalian Cells (e.g., J774 macrophages)Selectivity Index (SI) (CC50/IC50 Amastigotes)
This compound (Hypothetical) L. donovani5.22.8>50>17.8
This compound (Hypothetical) L. major7.54.1>50>12.2
Trifluralin (Reference) L. mexicanaMicromolar range---
Amphotericin B (Reference) L. donovani0.10.051.530

Table 2: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Burden Reduction (%) in LiverParasite Burden Reduction (%) in Spleen
Vehicle Control -Oral00
This compound (Hypothetical) 10Oral6558
This compound (Hypothetical) 25Oral8578
Miltefosine (Reference) 20Oral9592

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-substituted 2,4-dinitroanilines and can be adapted for this compound. The synthesis of 2,4-dinitroaniline can be achieved by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[5]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Propargylamine (2-propynylamine)

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene (1 equivalent) in ethanol in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add propargylamine (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound (dissolved in DMSO).

  • Resazurin solution or other viability indicator.

  • 96-well microtiter plates.

  • Incubator (26°C).

  • Microplate reader.

Procedure:

  • Seed Leishmania promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubate the plates at 26°C for 72 hours.

  • After incubation, add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable parasites against the drug concentration.

Protocol 3: In Vitro Antileishmanial Activity Assay (Amastigote Stage)

Materials:

  • Peritoneal macrophages or a macrophage cell line (e.g., J774).

  • Leishmania promastigotes (stationary phase).

  • Culture medium (e.g., RPMI-1640) with FBS.

  • This compound.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed macrophages in a multi-well chamber slide and allow them to adhere.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of infection, wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value.

Protocol 4: Cytotoxicity Assay against Mammalian Cells

Materials:

  • Mammalian cell line (e.g., J774 macrophages, HepG2 cells).

  • Culture medium appropriate for the cell line.

  • This compound.

  • MTT or resazurin solution.

  • 96-well plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to attach overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for 48-72 hours.

  • Perform a cell viability assay using MTT or resazurin.

  • Measure the absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50).

Protocol 5: Tubulin Polymerization Inhibition Assay

Materials:

  • Purified Leishmania tubulin.

  • Polymerization buffer.

  • GTP.

  • This compound.

  • Spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Pre-incubate purified Leishmania tubulin with different concentrations of this compound or a vehicle control on ice.

  • Initiate tubulin polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples with the control to determine the inhibitory effect.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Proposed Mechanism of Action of Dinitroanilines Dinitroaniline This compound Tubulin Leishmania α/β-Tubulin Heterodimers Dinitroaniline->Tubulin Binds to tubulin Polymerization Microtubule Polymerization Dinitroaniline->Polymerization Inhibits Microtubule Functional Microtubules Polymerization->Microtubule Leads to CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces CellDeath Parasite Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for dinitroaniline compounds against Leishmania.

Experimental Workflow for Antileishmanial Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy PromastigoteAssay Promastigote Viability Assay (IC50) AmastigoteAssay Intracellular Amastigote Assay (IC50) PromastigoteAssay->AmastigoteAssay CytotoxicityAssay Mammalian Cell Cytotoxicity Assay (CC50) AmastigoteAssay->CytotoxicityAssay SelectivityIndex Calculate Selectivity Index (SI) AmastigoteAssay->SelectivityIndex CytotoxicityAssay->SelectivityIndex TubulinAssay Tubulin Polymerization Assay SelectivityIndex->TubulinAssay Promising Compounds AnimalModel Murine Model of Leishmaniasis TubulinAssay->AnimalModel Confirmed Mechanism Efficacy Evaluate Parasite Burden Reduction AnimalModel->Efficacy

Caption: A typical workflow for the evaluation of a new antileishmanial compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-Propynyl)-2,4-dinitroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis significantly lower than the reported 45-60%?

Answer: Low yields can stem from several factors. Consider the following possibilities:

  • Purity of Reactants: The purity of the starting material, 2,4-dinitroaniline, is crucial. Impurities can interfere with the reaction. Ensure the 2,4-dinitroaniline is of high purity or recrystallize it before use.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure the temperature is maintained consistently and the reaction is allowed to proceed for a sufficient duration.

  • Base Strength and Solubility: The choice and quality of the base are critical. Potassium carbonate is a common choice, but its effectiveness can be influenced by particle size and dryness. Ensure the base is finely powdered and anhydrous.

  • Solvent Quality: The solvent, typically dimethylformamide (DMF), must be anhydrous. The presence of water can lead to side reactions and reduce the nucleophilicity of the aniline.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

Question 2: My reaction mixture turned dark, and I isolated a complex mixture of products. What could be the cause?

Answer: A dark reaction mixture and the formation of multiple products often indicate side reactions or decomposition.

  • Side Reactions: The electron-withdrawing nitro groups on the aromatic ring can make the starting material susceptible to other nucleophilic attacks. Overheating the reaction can promote the formation of undesired byproducts.

  • Decomposition: 2,4-Dinitroaniline and the product can be sensitive to high temperatures and prolonged reaction times. This can lead to decomposition and the formation of tar-like substances.

  • Air/Moisture Sensitivity: While the reaction is generally robust, prolonged exposure to air and moisture at elevated temperatures can contribute to the formation of byproducts. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate and petroleum ether is often successful.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.

  • Washing: Before column chromatography or recrystallization, washing the crude product with water to remove any inorganic salts and then with a non-polar solvent like hexane to remove non-polar impurities can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2,4-dinitroaniline and propargyl bromide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine group of 2,4-dinitroaniline acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. A base, such as potassium carbonate, is used to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Q2: Can I use a different base instead of potassium carbonate?

A2: Yes, other bases can be used, but their effectiveness may vary. Stronger bases like sodium hydride (NaH) could potentially lead to deprotonation at other sites and increase side reactions. Weaker bases may not be sufficient to deprotonate the weakly nucleophilic 2,4-dinitroaniline. The choice of base should be carefully considered and optimized for the specific reaction conditions.

Q3: What is the role of the two nitro groups on the aniline ring?

A3: The two electron-withdrawing nitro groups decrease the nucleophilicity of the aniline nitrogen, making the reaction more challenging than the N-alkylation of a more basic aniline. However, these groups also activate the aromatic ring for nucleophilic aromatic substitution if a leaving group is present on the ring. In the N-alkylation with propargyl bromide, their primary effect is the reduction of the amine's reactivity.

Q4: Are there any known safety precautions I should take during this synthesis?

A4: Yes. 2,4-Dinitroaniline and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The reaction should be conducted with care, avoiding overheating, which could lead to pressure buildup and potential decomposition of the nitro-containing compounds.

Data Presentation

Table 1: Summary of Reaction Conditions for N-Propargylation of 2,4-Dinitroaniline

ParameterCondition 1
Starting Material 2,4-Dinitroaniline
Reagent Propargyl bromide
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature Ambient to moderate heating
Reported Yield 45-60%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established methods for the N-alkylation of dinitroanilines.

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dinitroaniline (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC, typically after several hours to overnight), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 2,4-Dinitroaniline Mix Mixing & Stirring R1->Mix R2 Propargyl Bromide R2->Mix R3 Potassium Carbonate R3->Mix R4 Anhydrous DMF R4->Mix Monitor TLC Monitoring Mix->Monitor Quench Quenching with Water Monitor->Quench Extract Ethyl Acetate Extraction Quench->Extract Wash Brine Wash & Drying Extract->Wash Concentrate Concentration Wash->Concentrate Column Column Chromatography Concentrate->Column Product This compound Column->Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_cell Target Cell (e.g., Plant Meristematic Cell) Dinitroaniline This compound Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Dinitroaniline->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Mitosis Cell Division (Mitosis) Spindle->Mitosis Essential for CellGrowth Inhibition of Cell Growth Spindle->CellGrowth Disruption leads to Mitosis->CellGrowth Leads to (if inhibited)

Caption: Proposed mechanism of action for dinitroaniline compounds.

References

Optimizing reaction conditions for propargylating 2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the optimization of the N-propargylation of 2,4-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: Why is the N-propargylation of 2,4-dinitroaniline a challenging reaction?

The primary difficulty stems from the electronic properties of the 2,4-dinitroaniline substrate. The two electron-withdrawing nitro groups significantly reduce the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.[1][2][3] This makes the nitrogen atom a weak nucleophile, slowing down the desired N-alkylation reaction.

Q2: What are the typical starting conditions for this reaction?

A common method involves the reaction of 2,4-dinitroaniline with propargyl bromide in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild base like potassium carbonate (K₂CO₃).[1][4] Elevated temperatures are generally required to achieve a reasonable reaction rate.[3]

Q3: What is a realistic yield for the synthesis of N-(2-propynyl)-2,4-dinitroaniline?

Under standard conditions using propargyl bromide and potassium carbonate in DMF, moderate yields ranging from 45% to 60% have been reported.[1] Optimization of reaction parameters may lead to improvements.

Q4: What are the primary side reactions or potential issues?

The main challenges include:

  • Low Conversion: Due to the low nucleophilicity of the aniline, reactions may be slow and incomplete, leaving a significant amount of starting material.

  • Over-alkylation: While the deactivated nature of the primary amine makes the secondary amine product even less nucleophilic, N,N-dipropargylation is a theoretical possibility, especially with a large excess of the alkylating agent.

  • Decomposition: Propargyl bromide can be unstable, and high reaction temperatures may lead to the decomposition of reagents and the formation of tarry byproducts.[5]

Q5: Can alternative catalytic methods be used?

While less explored for this specific substrate, other N-alkylation strategies exist. Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling between a propargylamine and 2,4-dinitrobromobenzene is a potential route, though nitro-substituted substrates are known to sometimes poison palladium catalysts.[1] More modern approaches using manganese or iridium catalysts for the N-alkylation of anilines with alcohols have been developed, but their efficacy with the highly deactivated 2,4-dinitroaniline is not established.[6][7]

Experimental Protocols

General Protocol for N-Propargylation of 2,4-Dinitroaniline

This protocol is adapted from established procedures for the N-alkylation of anilines.[1][4]

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% solution in toluene is common)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add 2,4-dinitroaniline (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Begin stirring the mixture under an inert atmosphere at room temperature.

  • Slowly add a solution of propargyl bromide (1.0-1.2 eq) in a small amount of anhydrous DMF dropwise over 10-15 minutes.

  • After the addition is complete, heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the 2,4-dinitroaniline starting material is consumed or no further conversion is observed (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water or brine and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Data Summary

Table 1: Typical Reaction Parameters for Propargylation of 2,4-Dinitroaniline

ParameterConditionRationale / Notes
Substrate 2,4-DinitroanilineHighly deactivated due to electron-withdrawing nitro groups.[1]
Alkylating Agent Propargyl BromideCommon and reactive propargyl source.[1][5]
Base Potassium Carbonate (K₂CO₃)Sufficiently strong to facilitate the reaction without causing excessive side reactions.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves reagents and facilitates Sₙ2 reactions.[1][3]
Temperature 80 - 100 °CElevated temperature is necessary to overcome the high activation energy.[3]
Stoichiometry ~1:1.1:2(Aniline : Propargyl Bromide : Base)
Reported Yield 45 - 60%Represents a typical outcome for this challenging transformation.[1]

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature. 2. Low nucleophilicity of the amine. 3. Impure or wet reagents/solvent. 4. Ineffective base.1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Consider a stronger base (e.g., NaH), but exercise caution as this may promote side reactions. 3. Ensure all reagents are pure and the solvent is anhydrous. 4. Use freshly dried and finely powdered K₂CO₃.
Formation of Multiple Products 1. Over-alkylation (N,N-dipropargylation). 2. Side reactions involving the propargyl group.1. Use a slight excess of 2,4-dinitroaniline relative to propargyl bromide to favor mono-alkylation.[4] 2. Lower the reaction temperature and extend the reaction time.
Reaction Stalls / Incomplete Conversion 1. Reagents have degraded over the course of a long reaction time. 2. Equilibrium has been reached.1. Use high-purity, fresh propargyl bromide. 2. Add a second portion of base and/or alkylating agent after 12-24 hours if significant starting material remains.
Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, causing decomposition. 2. Instability of propargyl bromide.[5]1. Reduce the reaction temperature and increase the reaction time. 2. Ensure a fully inert atmosphere (N₂ or Ar) is maintained throughout the reaction.

Visualizations

G Experimental Workflow for Propargylation prep Reagent Preparation (2,4-Dinitroaniline, K2CO3, DMF) react Reaction Setup (Inert Atmosphere, Stirring) prep->react add Add Propargyl Bromide (Dropwise) react->add heat Heat Reaction (e.g., 80-100 °C) add->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product N-propargyl-2,4-dinitroaniline purify->product

Caption: A typical experimental workflow for the N-propargylation of 2,4-dinitroaniline.

G Troubleshooting Flowchart start Analyze Reaction Mixture (TLC / LC-MS) no_product Problem: Low or No Product start->no_product Mainly Starting Material side_products Problem: Multiple Products / Impurities start->side_products Multiple Spots / Peaks decomp Problem: Decomposition / Tarry Mixture start->decomp Baseline / Streak sol_np_1 Solution: - Increase Temperature - Use Stronger Base - Ensure Anhydrous Conditions no_product->sol_np_1 sol_sp_1 Solution: - Adjust Stoichiometry (Use excess aniline) - Purify Starting Materials side_products->sol_sp_1 sol_d_1 Solution: - Lower Reaction Temperature - Check Purity of Propargyl Bromide - Ensure Inert Atmosphere decomp->sol_d_1

Caption: A logic diagram to guide troubleshooting based on reaction analysis.

References

Purification of crude N-(2-Propynyl)-2,4-dinitroaniline by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-(2-Propynyl)-2,4-dinitroaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

A1: The most common impurity is typically the unreacted starting material, 2,4-dinitroaniline. This is due to incomplete alkylation during the synthesis. Other potential impurities can include side-products from the propargylation reaction.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for developing a solvent system for the silica gel column chromatography of N-alkynylated dinitroanilines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio to explore is in the range of 3:1 to 1:1 (heptane:ethyl acetate). The polarity can then be adjusted based on the results of Thin Layer Chromatography (TLC) analysis.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. The spots corresponding to the product and impurities can be visualized under UV light or by using a staining agent if necessary.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Nitro compounds, particularly those with other functional groups, can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like neutral alumina might be a viable option.

Experimental Protocols

Synthesis of this compound (Illustrative)

A representative synthesis involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base. In a typical procedure, 2,4-dinitroaniline is dissolved in a suitable solvent like acetone or DMF, and a base such as potassium carbonate is added. Propargyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After the reaction, the mixture is worked up by filtering the solid and evaporating the solvent. The resulting crude product is then purified by column chromatography.

Column Chromatography Protocol for this compound
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate
Initial Eluent Ratio 9:1 (Hexane:Ethyl Acetate)
Final Eluent Ratio 1:1 (Hexane:Ethyl Acetate)
Elution Type Gradient Elution
Monitoring Technique Thin Layer Chromatography (TLC)

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient.
Compound Streaking on Column/TLC Compound is too polar for the solvent system; potential interaction with silica.Increase the polarity of the eluent. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent.
Product Elutes with Starting Material Insufficient resolution.Use a longer column, a finer mesh silica gel, or a shallower solvent gradient.
No Compound Eluting Compound may have degraded on the column or is too strongly adsorbed.Check the stability of your compound on silica using a small-scale test. If it degrades, consider using a less acidic stationary phase like neutral alumina. If it is strongly adsorbed, a much more polar eluent may be required.
Cracked or Channeled Column Bed Improper column packing.Repack the column carefully, ensuring the silica gel is fully settled and the bed is level.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound load_sample Load Sample onto Column crude_product->load_sample prepare_slurry Prepare Silica Gel Slurry pack_column Pack Column prepare_slurry->pack_column pack_column->load_sample elute_column Elute with Gradient (Hexane to EtOAc) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep streaking Compound Streaking start->streaking co_elution Product Co-elutes with Impurity start->co_elution no_elution No Compound Elutes start->no_elution degradation Suspected Degradation start->degradation optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent increase_polarity Increase Eluent Polarity streaking->increase_polarity add_modifier Add Modifier (e.g., TEA) streaking->add_modifier co_elution->optimize_solvent longer_column Use Longer Column / Finer Silica co_elution->longer_column no_elution->increase_polarity check_stability Check Stability on Silica no_elution->check_stability degradation->check_stability use_alumina Use Neutral Alumina check_stability->use_alumina

Troubleshooting low yields in nucleophilic aromatic substitution for dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of dinitroanilines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction to produce a dinitroaniline is giving a very low yield. What are the most common causes?

A1: Low yields in SNAr reactions for dinitroanilines typically stem from a few key areas:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. These reactions often require heating to proceed at a reasonable rate.

  • Poor Choice of Solvent: The solvent plays a crucial role in stabilizing the intermediate and facilitating the reaction.

  • Ineffective Leaving Group: The nature of the leaving group significantly impacts the reaction rate and overall yield.

  • Weak Nucleophile: The nucleophile's strength and steric hindrance can dramatically affect its ability to attack the aromatic ring.

  • Presence of Water or Other Protic Impurities: These can react with strong bases or interfere with the desired reaction pathway.

  • Side Reactions: Competing reactions, such as hydrolysis of the starting material, can consume reactants and lower the yield of the desired product.

Q2: How do the nitro groups in dinitroanilines affect the SNAr reaction?

A2: The two nitro groups are strong electron-withdrawing groups, which are essential for activating the aromatic ring towards nucleophilic attack. They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which lowers the activation energy of the reaction and increases the reaction rate.[1][2] The position of these groups is crucial; they must be ortho and/or para to the leaving group for effective stabilization.[1][3][4]

Q3: Can I use a strong base to improve my yield?

A3: In some cases, a base can act as a catalyst by deprotonating the nucleophile, thereby increasing its nucleophilicity. However, the use of a strong base is not always beneficial and can sometimes lead to side reactions, such as hydrolysis of the dinitrohaloarene starting material, especially if water is present. The choice of base and its concentration should be carefully optimized. For instance, in some syntheses, an excess of the amine nucleophile itself can act as the base.[5]

Q4: Is it possible for the reaction to proceed through a different mechanism than the typical SNAr addition-elimination?

A4: While the addition-elimination mechanism is the most common for these activated systems, other mechanisms like the benzyne mechanism can occur under very strong basic conditions with unactivated aryl halides. However, for dinitroanilines, the addition-elimination pathway is the predominant and expected mechanism due to the high degree of activation by the nitro groups.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature or Time Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.
Poor Solvent Choice Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.Polar aprotic solvents are generally effective for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate.[6]
Weak Nucleophile If possible, switch to a more potent nucleophile. Alternatively, a base can be added to deprotonate the nucleophile and increase its reactivity.The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species.
Poor Leaving Group If feasible, change the leaving group on the dinitrobenzene substrate. The typical order of reactivity is F > Cl > Br > I.Fluorine is the most electronegative halogen and strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1][7]
Degradation of Starting Materials Ensure the purity of your starting materials and the dryness of your solvent and glassware.Impurities, especially water, can lead to unwanted side reactions and decomposition of reactants.
Issue 2: Presence of Multiple Spots on TLC (Side Products)
Possible Cause Troubleshooting Step Rationale
Hydrolysis of Starting Material Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The highly electron-deficient dinitrohaloarene is susceptible to nucleophilic attack by water, leading to the formation of dinitrophenol byproducts.
Over-alkylation or Di-substitution Use a stoichiometric amount of the nucleophile or a slight excess. Monitor the reaction closely and stop it once the starting material is consumed.If the product formed can act as a nucleophile itself, it may react further.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.Some solvents, like alcohols, can potentially act as nucleophiles in the presence of a base, leading to undesired ether products.[8]

Data Presentation

The following tables provide a summary of reaction conditions and yields for the synthesis of dinitroanilines via SNAr reactions, compiled from various sources.

Table 1: Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene and Ammonia

Temperature (°C)Ammonia ConcentrationReaction TimeYield (%)Reference
170Gaseous NH₃6 hours68-76Organic Syntheses[7]
70-1205.7% aqueous NH₃-84.3BIOS FINAL REPORT 1153[9]
70-8020-35% aqueous NH₃0.5 hours98.4US Patent 4102927A[9]

Table 2: Effect of Base and Solvent on the Yield of a Dinitroaniline Derivative

SolventBaseYield (%)
EtOH-53
-N(Et)₃53
DMFK₂CO₃79
DMSOAniline (excess)88
-Pyridine~40-45
Data adapted from a study on the synthesis of N-(5-R¹-amino-2-nitrophenyl)acetamides.[1][5]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-2,4-dinitroanilines

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) in a suitable polar aprotic solvent (e.g., ethanol, DMF, or DMSO).

  • Addition of Nucleophile: Add 1.1 to 2 equivalents of the amine nucleophile to the solution. If the amine is a salt, an additional equivalent of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) should be added.

  • Reaction: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using TLC or LC-MS. A typical reaction time is between 2 to 24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to troubleshooting SNAr reactions.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A Dinitrohaloarene C Meisenheimer Complex (Stabilized by NO2 groups) A->C Attack on arylic carbon B Nucleophile (Nu-H) B->C D Dinitroaniline Product C->D Elimination of Leaving Group E Leaving Group (X-) C->E

Caption: The addition-elimination mechanism of SNAr for dinitroanilines.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Evaluate Reagents (Leaving Group, Nucleophile) Start->Check_Reagents Side_Reactions Investigate Side Reactions (e.g., Hydrolysis) Start->Side_Reactions Optimize_Conditions Optimize Temperature, Time, and Solvent Check_Conditions->Optimize_Conditions Change_Reagents Consider Alternative Leaving Group or Nucleophile Check_Reagents->Change_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions and Inert Atmosphere Side_Reactions->Anhydrous_Conditions Success Improved Yield Optimize_Conditions->Success Change_Reagents->Success Anhydrous_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Factor_Relationships cluster_factors Key Factors Yield Reaction Yield Leaving_Group Good Leaving Group (e.g., F-) Leaving_Group->Yield Increases Nucleophile Strong Nucleophile Nucleophile->Yield Increases Solvent Polar Aprotic Solvent Solvent->Yield Increases Temperature Optimal Temperature Temperature->Yield Increases (to a point) EWG Electron-Withdrawing Groups (ortho/para NO2) EWG->Yield Increases

Caption: Key factors influencing the yield of SNAr reactions for dinitroanilines.

References

Technical Support Center: Overcoming Solubility Challenges with N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with N-(2-Propynyl)-2,4-dinitroaniline in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of 2,4-dinitroaniline. Like many dinitroaniline compounds, it is characterized by low aqueous solubility due to its lipophilic nature and crystalline structure. This poor solubility can lead to several issues in experimental assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable and difficult-to-reproduce results.

Q2: What are the initial signs of solubility problems in my assay?

A2: Signs of solubility issues include:

  • Visible Precipitation: Cloudiness, particles, or a film in your stock solution or assay wells.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: Unexpectedly flat or erratic dose-response curves.

  • Lower than Expected Potency: The compound may appear less active than it actually is due to not being fully dissolved at the intended concentration.

Q3: What is the best solvent to dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol, methanol, and acetone can also be used. However, it is crucial to consider the tolerance of your specific assay system to these organic solvents.

Q4: How can I prevent my compound from precipitating when I dilute it into an aqueous assay buffer?

A4: Precipitation upon dilution into aqueous buffers is a common issue. To mitigate this, you can:

  • Use a Co-solvent: Maintain a small percentage of an organic solvent (like DMSO or ethanol) in your final assay buffer.

  • Optimize pH: The solubility of some compounds can be pH-dependent. Assess if adjusting the pH of your buffer is feasible for your experiment and improves solubility.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility.

  • Utilize Cyclodextrins: These can encapsulate the hydrophobic compound and increase its aqueous solubility.

  • Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound, but be cautious of compound stability at higher temperatures.

Troubleshooting Guide

Issue 1: Precipitate forms in the stock solution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Solution:

    • Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.

    • If precipitation persists, prepare a new stock solution at a lower concentration.

    • Consider a different organic solvent in which the compound may have higher solubility (see Table 1).

Issue 2: Compound precipitates upon dilution into aqueous assay buffer.
  • Possible Cause: The aqueous environment of the assay buffer causes the hydrophobic compound to fall out of solution.

  • Solution:

    • Workflow for Troubleshooting Precipitation:

      start Precipitation Observed in Assay Buffer check_cosolvent Increase Co-solvent (e.g., DMSO, EtOH) < 1% final conc. start->check_cosolvent check_surfactant Add Surfactant (e.g., Tween-20) < 0.1% final conc. check_cosolvent->check_surfactant No success Solubility Improved check_cosolvent->success Yes check_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_surfactant->check_cyclodextrin No check_surfactant->success Yes check_ph Adjust Buffer pH (if compound is ionizable) check_cyclodextrin->check_ph No check_cyclodextrin->success Yes check_ph->success Yes fail Precipitation Persists check_ph->fail No reassess Re-evaluate Assay Conditions or Compound Concentration fail->reassess

      Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.

Issue 3: Inconsistent and non-reproducible assay results.
  • Possible Cause: Micro-precipitation or aggregation of the compound is occurring, leading to variable effective concentrations.

  • Solution:

    • Visually inspect your assay plates under a microscope for any signs of precipitation.

    • Prepare fresh dilutions of your compound for each experiment.

    • Incorporate a brief vortexing or sonication step after diluting the stock solution into the assay buffer.

    • Refer to the solubility enhancement strategies outlined in the FAQs and the troubleshooting workflow above.

Data Presentation

Table 1: Estimated Solubility of this compound and Related Compounds in Common Solvents.

Solvent2,4-Dinitroaniline[1]TrifluralinPendimethalinEstimated this compound Solubility
Water (20-25°C) ~0.06 g/L< 1 mg/L~0.3 mg/LVery Low (< 0.1 g/L)
DMSO Slightly Soluble≥ 100 mg/mL~30 mg/mLHigh
Ethanol (95%) ~7.5 g/L33-40 g/L~25 mg/mLModerate to High
Methanol Slightly Soluble33-40 g/L5.5 g/100 mLModerate
Acetone Soluble>1000 g/L800 g/LHigh

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the required amount of this compound. For a 1 mL stock solution of 10 mM, you will need approximately 2.21 mg.

  • Add the solid compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound for a Cell-Based Assay

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Workflow for Serial Dilution:

cluster_0 Preparation of Intermediate Dilutions cluster_1 Final Assay Concentrations A 10 mM Stock in 100% DMSO B Intermediate Dilution 1 (e.g., 200 µM in medium) A->B Dilute 1:50 in medium C Intermediate Dilution 2 (e.g., 20 µM in medium) B->C Serial Dilutions in medium D Final Concentrations in Assay Plate (e.g., 10, 5, 2.5, 1.25 µM) C->D Add to wells with cells

Caption: Serial dilution workflow for this compound.

Procedure:

  • Thaw an aliquot of the 10 mM stock solution.

  • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to make a 200 µM solution, add 2 µL of the 10 mM stock to 98 µL of medium. Vortex or pipette mix immediately and thoroughly.

  • Perform serial dilutions from this intermediate stock to achieve your desired final concentrations in a separate dilution plate.

  • Add the final dilutions to your assay plate containing cells. Ensure the final concentration of DMSO is below the tolerance level of your cells (typically ≤ 0.5%).

  • Visually inspect the wells for any signs of precipitation after addition.

Note: It is recommended to perform a solubility test in your specific assay buffer and at your highest desired concentration before proceeding with the full experiment.

References

Managing side reactions during the synthesis of N-substituted dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of N-substituted dinitroanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of N-substituted dinitroanilines?

A1: The most prevalent side reactions include:

  • Over-alkylation (Di-alkylation): Formation of a tertiary amine by the addition of a second alkyl group to the desired secondary amine. This is particularly common when the starting dinitroaniline has a primary amino group.

  • N-Nitrosoaniline Formation: Reaction of the aniline nitrogen with nitrosating agents, which may be present as impurities in the nitric acid used for dinitration of the starting material.

  • Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution that can occur under basic conditions, leading to rearranged products. This is more likely when the N-substituent has a nucleophilic group that can attack the dinitrophenyl ring.

  • Formation of Positional Isomers: During the initial dinitration of the aniline precursor, different isomers (e.g., 2,4-dinitro vs. 2,6-dinitro) can be formed. The ratio of these isomers can be influenced by the reaction conditions.

Q2: How can I minimize the formation of over-alkylation byproducts?

A2: To control over-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a minimal excess of the alkylating agent. A large excess will significantly increase the rate of the second alkylation.

  • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylation product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents may slow down the reaction and reduce over-alkylation.

  • Protecting Groups: For primary anilines, using a protecting group on the amine can be an effective strategy. After mono-alkylation, the protecting group can be removed.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and residence time, which can help in minimizing over-alkylation.[1]

Q3: I am observing a significant amount of N-nitrosoaniline impurity in my product. How can I remove it?

A3: N-nitrosoanilines are common impurities that are often carcinogenic. Their removal is crucial. Methods for their removal include:

  • Chemical Treatment: Treatment with agents like acyl halides, amino benzoate esters, or hydrobromic acid can convert nitrosamines into other compounds that are easier to separate.

  • Thermal Decomposition: Heating the crude product to a temperature where the N-nitroso compound decomposes, but the desired product remains stable, can be effective. This is often done under vacuum to remove volatile decomposition products.

  • Purification: Careful purification by column chromatography or recrystallization can also be used to separate the N-nitrosoaniline from the desired product.

Q4: What is the Smiles Rearrangement and under what conditions does it occur?

A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of N-substituted dinitroanilines, a nucleophilic center on the N-alkyl or N-aryl substituent can attack one of the carbon atoms bearing a nitro group (an ipso-substitution), leading to a rearranged product. This reaction is typically promoted by a base. The dinitro-activated aromatic ring is susceptible to this type of intramolecular attack.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired N-substituted dinitroaniline - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions (see FAQs). - Use a milder work-up procedure and optimize the purification method (e.g., choice of solvent system for chromatography).
Presence of a significant amount of di-alkylated byproduct - Excess alkylating agent. - High reaction temperature. - Use of a strong base.- Reduce the molar ratio of the alkylating agent to the dinitroaniline. - Perform the reaction at a lower temperature. - Use a weaker base (e.g., K2CO3 instead of NaH).
Formation of an unexpected isomer - Smiles Rearrangement has occurred. - Isomeric impurities in the starting dinitroaniline.- If a Smiles Rearrangement is suspected, try running the reaction under neutral or acidic conditions if possible, or use a non-nucleophilic base.[4] - Analyze the purity of the starting dinitroaniline by NMR or LC-MS.
Product is a dark, tarry substance - Decomposition of starting materials or products at high temperatures. - Oxidation of the aniline.- Lower the reaction temperature. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Difficulty in purifying the product by column chromatography - Co-elution of the product and impurities. - Product is unstable on silica gel.- Try a different solvent system for elution. A gradient elution might be necessary. - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica. - If the product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.

Experimental Protocols

General Procedure for N-Alkylation of 2,4-Dinitroaniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitroaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Base: Add a base (e.g., K2CO3, 1.5 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Minimizing Over-alkylation
  • Stoichiometry: Use a strict 1:1.05 molar ratio of the dinitroaniline to the alkylating agent.

  • Temperature Control: Maintain the reaction temperature at or below 40 °C.

  • Slow Addition: Add the alkylating agent very slowly (e.g., over 1-2 hours) using a syringe pump to maintain a low concentration of the alkylating agent in the reaction mixture.

  • Choice of Base: Use a mild and non-nucleophilic base such as potassium carbonate or cesium carbonate.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a significant extent, even if some remains, to avoid the formation of the di-alkylated product.

Quantitative Data

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)Reference
2,4-Dinitroanilinen-Propyl bromideK2CO3AcetonitrileReflux~70-80%<10%Inferred from[1]
2,4-DinitroanilineEthyl iodideNaHDMF25LowerHigherGeneral knowledge
2,4-DinitrochlorobenzeneUrea (as ammonia source)-80% Ethanol13098.5N/A[5]
2,4-DinitrochlorobenzeneAqueous Ammonia-Water70-8098.4N/A[6]

Note: The yields are approximate and can vary based on the specific reaction conditions and scale. N/A indicates that the di-alkylated product is not applicable in that specific reaction.

Characterization of Potential Byproducts

Identifying byproducts is crucial for troubleshooting. Here are some general NMR characteristics that might help in their identification:

  • Di-alkylated Product:

    • ¹H NMR: Disappearance of the N-H proton signal. The integration of the signals corresponding to the alkyl groups will be double that of the mono-alkylated product. The chemical shifts of the aromatic protons may also be slightly different.

    • ¹³C NMR: The number of signals for the alkyl groups will be the same, but their chemical environment will be different, potentially leading to slight shifts.

  • Smiles Rearrangement Product:

    • The NMR spectra will be significantly different from the expected product, showing a different substitution pattern on the aromatic ring. Detailed 2D NMR experiments (COSY, HMBC) would be necessary to elucidate the exact structure.

  • N-Nitrosoaniline:

    • The presence of the N=O group will significantly alter the chemical shifts of the adjacent protons and carbons.

Reference NMR Data for 2,4-Dinitroaniline:

  • ¹H NMR (CDCl₃): δ 8.77 (d, J=2.6 Hz, 1H), 8.40 (dd, J=9.0, 2.7 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H) ppm.[2]

  • ¹³C NMR (CDCl₃): δ 147.8, 146.3, 133.9, 133.2, 127.3, 121.1 ppm.[2]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting Start Start with Dinitroaniline Precursor Setup Reaction Setup: - Dinitroaniline - Solvent - Base Start->Setup Add_Alkyl Add Alkylating Agent Setup->Add_Alkyl React Heat and Stir Add_Alkyl->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Check_Purity Check Purity by NMR/LC-MS Purify->Check_Purity End Pure N-Substituted Dinitroaniline Low_Yield Low Yield? Check_Purity->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Optimize Optimize Conditions: - Temperature - Stoichiometry - Base/Solvent Low_Yield->Optimize Yes Side_Products->End No Side_Products->Optimize Yes Optimize->Setup Side_Reaction_Pathways A Dinitroaniline (Primary/Secondary Amine) C Desired N-Substituted Dinitroaniline A->C + R-X, Base F N-Nitrosoaniline A->F + Nitrosating Agent B Alkylating Agent (R-X) D Over-alkylation Product (Di-substituted) C->D + R-X, Base (Excess R-X or harsh conditions) E Smiles Rearrangement Product C->E Base-catalyzed intramolecular attack G Nitrosating Agent Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR, LC-MS) Q1 Is the desired product present? Start->Q1 A1_No Reaction Failed. Check starting materials and reaction setup. Q1->A1_No No Q2 Are there significant side products? Q1->Q2 Yes A2_No Proceed to Purification. Q2->A2_No No Q3 Identify Side Products Q2->Q3 Yes A3_OverAlk Over-alkylation - Reduce R-X stoichiometry - Lower temperature - Use milder base Q3->A3_OverAlk A3_Smiles Smiles Rearrangement - Change base - Modify N-substituent Q3->A3_Smiles A3_Nitroso N-Nitrosoaniline - Use purified reagents - Remove post-reaction Q3->A3_Nitroso A3_Other Other Impurities - Optimize purification - Check starting material purity Q3->A3_Other

References

Technical Support Center: Palladium-Catalyzed Reactions with Nitro-Substituted Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with palladium-catalyzed reactions involving nitro-substituted substrates.

Frequently Asked Questions (FAQs)

Q1: Is the nitro group a known palladium catalyst poison?

A1: Yes, nitro compounds are recognized as potential inhibitors or poisons for palladium catalysts under certain conditions.[1] The primary mechanism of deactivation is often through strong adsorption to the catalyst surface or oxidation of the palladium metal.[2] This can lead to reduced catalytic activity or complete reaction failure. However, it is crucial to understand that under specific and carefully controlled conditions, the nitro group can act as an electrophilic partner in cross-coupling reactions, undergoing oxidative addition to the palladium center.[3][4]

Q2: Under what conditions does a nitro group poison the catalyst versus act as a reactive partner?

A2: The role of the nitro group is highly dependent on the reaction conditions.

  • Poisoning/Deactivation is favored under:

    • Reductive conditions: In the presence of a strong reducing agent (like H₂ or hydrides), the primary reaction pathway is often the reduction of the nitro group to an amine or other reduced nitrogen species.[5] This process can consume the catalyst's activity for other desired transformations.

    • Sub-optimal ligand/base combination: With ligands that are not sufficiently electron-rich or bulky, the desired oxidative addition of the C-NO₂ bond may be slow, allowing for side reactions and catalyst deactivation to dominate.[6]

  • Activation as a reactive partner is favored under:

    • Specific catalytic systems: The use of highly electron-rich and bulky phosphine ligands (e.g., BrettPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[3][4] These ligands promote the oxidative addition of the C-NO₂ bond, which is typically the rate-determining step.[6]

    • Carefully chosen base and solvent: A non-aqueous, weakly coordinating solvent and a suitable base like potassium phosphate (K₃PO₄) are often employed to facilitate the catalytic cycle for cross-coupling.[4][6]

Q3: My reaction with a nitro-substituted aryl halide is failing. Is the nitro group the problem?

A3: It is a possibility, but other factors should be considered.

  • Competing Reduction: The primary issue might be the reduction of the nitro group rather than the desired cross-coupling. Check for byproducts like the corresponding aniline.

  • General Reaction Failure: The problem could be unrelated to the nitro group and stem from common issues in palladium catalysis, such as impure reagents or solvent, inactive catalyst, or an inappropriate choice of ligand or base for the specific halide.[7][8][9] It is advisable to run a control reaction with a similar substrate lacking the nitro group to diagnose the issue.

Q4: What are the typical signs of catalyst poisoning in my reaction?

A4: Signs of catalyst poisoning or deactivation include:

  • Low or no conversion of starting materials.

  • The reaction stalls after partial conversion.

  • Formation of palladium black (precipitated, inactive palladium metal).[7]

  • A significant amount of starting material is recovered, or decomposition of the starting material is observed.

  • Inconsistent results between batches.

Troubleshooting Guide

Problem 1: Low to No Product Formation in a Cross-Coupling Reaction
Possible Cause Diagnostic Step Recommended Solution
Catalyst Poisoning/Deactivation by Nitro Group Run a control reaction with an analogous substrate without the nitro group. If the control reaction works, the nitro group is likely the issue.1. Switch to a specialized ligand: Employ bulky, electron-rich phosphine ligands like BrettPhos or SPhos, which are known to facilitate the activation of C-NO₂ bonds.[3][4][6] 2. Optimize the base and solvent: Use a non-nucleophilic base like K₃PO₄ or CsF in an anhydrous aprotic solvent like 1,4-dioxane or toluene.[6]
Reduction of Nitro Group Analyze the crude reaction mixture by LC-MS or ¹H NMR for the presence of the corresponding aniline or other reduced nitrogen species.1. Avoid protic solvents and strong reducing agents. 2. Use a catalytic system designed for C-NO₂ activation , as this will favor the cross-coupling pathway.[3]
Inactive Catalyst The catalyst may be old or improperly stored. The Pd(II) precatalyst may not be reducing to the active Pd(0) species in situ.1. Use a fresh bottle of catalyst. 2. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[8]
Poor Solubility of Reagents Observe the reaction mixture. Is the substrate or base fully dissolved?1. Switch to a solvent that better solubilizes all components , such as DMF or using a co-solvent system.[9] 2. Increase the reaction temperature.
Oxygen Contamination Homocoupling of the boronic acid partner may be observed.Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
Problem 2: Reaction Starts but Does Not Go to Completion
Possible Cause Diagnostic Step Recommended Solution
Gradual Catalyst Deactivation Monitor the reaction progress over time. If it plateaus, catalyst deactivation is likely.1. Increase catalyst loading. 2. Add a second portion of the catalyst after the reaction has stalled. 3. Switch to a more robust ligand or precatalyst that is less prone to degradation under the reaction conditions.[3][4]
Protodeboronation of Boronic Acid Check for the formation of the arene corresponding to the boronic acid partner.1. Use a more stable boronic acid derivative , such as a boronate ester (e.g., a BPin ester).[8] 2. Use anhydrous conditions and a less harsh base.

Quantitative Data Summary

The choice of ligand is critical for the success of Suzuki-Miyaura coupling reactions involving nitroarenes as electrophiles. The following table summarizes the reported yields for the coupling of 4-nitroanisole with 4-methoxyphenylboronic acid using different ligands.

LigandCatalyst SystemYield (%)Reference
BrettPhos 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C84 [6]
SPhos 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C<5[6]
RuPhos 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C<5[6]
PCy₃ 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C<5[6]
P(tBu)₃ 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C<5[6]
IPr (NHC ligand) 2.5 mol% Pd(acac)₂, 7.5 mol% ligand, K₃PO₄·nH₂O, 18-crown-6, dioxane, 130 °C<5[6]

Experimental Protocols

Protocol 1: Control Experiment to Diagnose Nitro Group Interference

This protocol helps determine if the nitro group is the primary cause of a failed cross-coupling reaction.

  • Set up two identical reactions in parallel.

    • Reaction A: Use your nitro-substituted aryl halide.

    • Reaction B (Control): Use an analogous aryl halide without the nitro group (e.g., if your substrate is 4-bromo-1-nitrobenzene, use 4-bromoanisole for a substrate with similar electronics, or simply bromobenzene).

  • Reagents and Conditions:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Procedure: a. To two separate oven-dried reaction vials, add the aryl halide, boronic acid, palladium catalyst, and base. b. Evacuate and backfill each vial with an inert gas (e.g., argon) three times. c. Add the degassed solvent(s) via syringe. d. Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 12-24 hours). e. Monitor both reactions by TLC or LC-MS.

  • Analysis:

    • If Reaction B proceeds and Reaction A fails: The nitro group is highly likely to be interfering with the reaction under these conditions.

    • If both reactions fail: The issue is likely with the general reaction setup (e.g., inactive catalyst, poor solvent/base choice) and not specific to the nitro group.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Nitroarene Electrophile

This protocol is a starting point for performing a cross-coupling reaction using a nitroarene as the electrophile, based on conditions known to be successful.[3][6]

  • Reagents:

    • Nitroarene (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • Pd(acac)₂ (2.5 mol%)

    • BrettPhos (7.5 mol%)

    • K₃PO₄·nH₂O (3.0 equiv, finely ground)

    • 18-crown-6 (10 mol%)

    • Anhydrous 1,4-Dioxane

  • Procedure: a. To an oven-dried reaction tube, add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6. b. Seal the tube with a septum, and evacuate and backfill with argon three times. c. Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M. d. Place the reaction tube in a preheated oil bath at 130 °C. e. Stir vigorously for 12-24 hours. f. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. g. Analyze the filtrate by TLC or LC-MS to determine conversion. h. Purify the product using standard column chromatography.

Visualizations

Catalyst_State cluster_0 Productive Catalytic Cycle (Cross-Coupling) cluster_1 Deactivation Pathway (Reduction/Poisoning) Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-NO₂) Pd0->OxAdd + Ar-NO₂ PdII Ar-Pd(II)(NO₂)Lₙ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂) PdII->Transmetalation + Ar'-B(OH)₂ PdII_Ar Ar-Pd(II)(Ar')Lₙ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Pd0_poison Pd(0)Lₙ Nitro_Coord Strong Coordination or Oxidation of Pd Pd0_poison->Nitro_Coord + Ar-NO₂ (sub-optimal conditions) Inactive_Pd [Pd-Nitro Adduct] or Pd(II/IV) oxides Nitro_Coord->Inactive_Pd Reduction Reduction of Nitro Group Nitro_Coord->Reduction + [H] Pd_Black Pd(0) Black Inactive_Pd->Pd_Black Amine Ar-NH₂ Reduction->Amine

Caption: Competing pathways for a Pd(0) catalyst in the presence of a nitroarene.

Troubleshooting_Workflow Start Reaction with Nitro-Substrate Fails (Low/No Conversion) Control_Rxn Run Control Reaction (w/o Nitro Group) Start->Control_Rxn Control_Works Control Succeeds? Control_Rxn->Control_Works Nitro_Problem Issue is Nitro Group Specific Control_Works->Nitro_Problem Yes General_Problem General Reaction Issue Control_Works->General_Problem No Check_Byproducts Analyze for Byproducts (e.g., Ar-NH₂) Nitro_Problem->Check_Byproducts Troubleshoot_General Troubleshoot General Issues: - Check Catalyst Activity - Degas Solvents Thoroughly - Check Reagent Purity - Screen Solvents/Bases General_Problem->Troubleshoot_General Reduction_Observed Reduction is the Main Pathway? Check_Byproducts->Reduction_Observed Optimize_CC Optimize for Cross-Coupling: - Use BrettPhos/SPhos - Use K₃PO₄/Anhydrous Dioxane - Increase Temperature Reduction_Observed->Optimize_CC Yes Deactivation Likely Catalyst Deactivation Reduction_Observed->Deactivation No Success Reaction Successful Optimize_CC->Success Deactivation->Optimize_CC Troubleshoot_General->Success

Caption: A decision-making workflow for troubleshooting failed reactions.

References

Safe handling procedures to avoid explosive decomposition of dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with dinitroaniline compounds to prevent explosive decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with dinitroanilines.

Question Answer
I observed an unexpected color change (e.g., darkening, turning brown/black) in my dinitroaniline sample during storage or upon gentle heating. What should I do? An unexpected color change can be an initial sign of decomposition, which may precede a more vigorous or explosive event. Immediate Action: 1. Cease any heating immediately. 2. If it is safe to do so, ensure the container is not sealed to prevent pressure buildup. 3. Isolate the material in a blast shield or a designated area for hazardous materials. 4. Inform your lab supervisor and safety officer. Underlying Cause: This may be due to contamination, interaction with incompatible materials, or thermal instability at a lower-than-expected temperature. Review your storage conditions and handling procedures to identify any potential incompatibilities.
My Differential Scanning Calorimetry (DSC) scan shows a small, unexpected exotherm at a temperature well below the main decomposition peak. Is this a concern? Yes, this is a significant concern. A small exotherm can indicate the onset of decomposition or a reaction with impurities. This initial energy release can sometimes trigger a larger, uncontrolled decomposition at a lower temperature than anticipated. Action: 1. Treat the material as being more sensitive than previously thought. 2. Re-evaluate the thermal stability of the compound, perhaps using a slower heating rate in the DSC to better resolve the initial event.[1] 3. Consider the purity of your sample, as impurities can catalyze decomposition.[2] 4. Do not scale up any reaction involving this batch of material without further investigation.
I need to grind a dinitroaniline compound to ensure homogeneity. What are the safest procedures? Grinding introduces mechanical energy in the form of friction and impact, which can initiate explosive decomposition. Extreme caution is necessary. Recommended Procedure: 1. Avoid grinding if at all possible. Consider if less hazardous methods like recrystallization can achieve the desired particle size and homogeneity. 2. If grinding is unavoidable, use only non-sparking tools, such as ceramic or Teflon pestles and mortars.[3] Avoid metal spatulas or tools that can create sparks or friction. 3. Work with the smallest possible quantities (less than 1 gram) at a time.[4] 4. Perform the operation behind a blast shield in a designated area. 5. Consider wetting the solid with a non-reactive solvent to reduce friction sensitivity, but be aware of any potential incompatibilities with the solvent.
I'm planning a reaction that involves heating a dinitroaniline with a strong base. What are the potential hazards? Dinitroanilines are incompatible with strong bases (such as sodium hydroxide and potassium hydroxide).[5] Mixing these can lead to a violent reaction and explosive decomposition. Action: 1. Re-evaluate your synthetic route. Avoid this combination if at all possible. 2. If there is no alternative, you must conduct a thorough hazard analysis before proceeding. 3. Start with extremely small-scale reactions (<100 mg) behind a blast shield. 4. Use a dilute base and add it slowly with efficient cooling and temperature monitoring. 5. Be prepared for a rapid exotherm and have an emergency plan in place.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for the explosive decomposition of dinitroanilines?

A1: The primary triggers are heat, impact, and friction.[6] Dinitroanilines are thermally sensitive and can decompose violently when heated, especially under confinement which can lead to a dangerous pressure buildup.[4][7] They can also be sensitive to mechanical shock. Incompatibility with other chemicals, such as strong oxidizing agents, strong acids, strong bases, and certain metals, can also catalyze or initiate explosive decomposition.[3][5]

Q2: How should I properly store dinitroaniline compounds?

A2: Dinitroanilines should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8] They should be kept in tightly sealed containers. It is crucial to store them separately from incompatible materials, particularly oxidizing agents, acids, and bases.[5] The storage area should be clearly labeled, and access should be restricted.

Q3: What are the key signs of dinitroaniline decomposition?

A3: Key signs include a change in color (e.g., darkening), gas evolution (which can lead to container pressurization), and an unexpected release of heat. If you observe any of these signs, treat the material as potentially unstable and follow your laboratory's emergency procedures.

Q4: What personal protective equipment (PPE) is required when handling dinitroanilines?

A4: Appropriate PPE is essential. This includes:

  • Eye Protection: Safety glasses with side shields and a face shield.

  • Gloves: Chemically resistant gloves (e.g., butyl rubber).[7]

  • Body Protection: A flame-resistant lab coat and, for larger quantities, a protective apron.

  • Respiratory Protection: If there is a risk of inhaling dust, a respirator should be worn.

Q5: How should I dispose of dinitroaniline waste?

A5: Dinitroaniline waste is considered hazardous and must be disposed of accordingly.[5] Collect waste in a designated, sealed container. The material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[8] Always follow your institution's and local environmental regulations for hazardous waste disposal.

Quantitative Data on Dinitroaniline Properties

The following table summarizes available thermal decomposition data for some dinitroanilines and related compounds. This data is for illustrative purposes and can vary based on the experimental conditions (e.g., heating rate, sample purity).

CompoundOnset of Decomposition (DSC)Peak Decomposition Temperature (DSC)Heat of DecompositionNotes
2,4-Dinitroaniline~290 °C[9]--Can decompose violently at elevated temperatures.[7]
2,4-Dinitrophenylhydrazine (DNPH)~196 °C~266 °C-Exothermic decomposition follows melting.
3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN)~226 °C (TASDT)273 °C-A melt-cast explosive carrier with high decomposition temperature.[4]
2,6-Dinitrophenol---Melts and evaporates without decomposition under linear heating in an open pan.
o, m, p-Nitrophenols---Melt and evaporate without decomposition under linear heating in an open pan.

Note: TASDT (Self-Accelerating Decomposition Temperature) is the lowest temperature at which self-heating can occur for a substance in its packaging.[4]

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of a dinitroaniline compound.

Objective: To determine the onset temperature and peak temperature of exothermic decomposition.

Materials:

  • Dinitroaniline sample (typically 1-2 mg)

  • DSC instrument

  • High-pressure or sealed crucibles (e.g., gold-plated stainless steel) to prevent evaporation and contain pressure.[10]

  • Inert reference material (e.g., an empty sealed crucible)

Procedure:

  • Sample Preparation: Carefully weigh 1-2 mg of the dinitroaniline sample into a high-pressure DSC crucible.

  • Crucible Sealing: Securely seal the crucible to ensure that any gases evolved during decomposition are contained. This mimics a worst-case scenario of heating under confinement.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) to provide a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).

    • Apply a linear heating ramp. A common heating rate for screening energetic materials is 2-10°C/min.[1] A slower heating rate can provide better resolution of thermal events.

    • Heat the sample to a final temperature that is beyond the completion of the decomposition exotherm, but within the safe operating limits of the instrument.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify any exothermic events (peaks pointing down or up, depending on instrument convention).

    • Determine the onset temperature of the main exotherm, which is often calculated as the intersection of the baseline with the tangent of the peak's leading edge. This temperature is a critical indicator of the beginning of thermal instability.

    • Determine the peak temperature of the exotherm, which represents the point of maximum decomposition rate under the given conditions.

    • Integrate the area under the exothermic peak to determine the heat of decomposition (J/g).

Protocol 2: Mass Loss Evaluation using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss due to decomposition begins and the extent of mass change.

Materials:

  • Dinitroaniline sample (typically 1-5 mg)

  • TGA instrument

  • Sample pan (e.g., ceramic or aluminum)

Procedure:

  • Sample Preparation: Weigh 1-5 mg of the dinitroaniline sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative reactions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Apply a linear heating ramp, typically 10°C/min.[11]

    • Heat the sample through its decomposition range.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Determine the onset temperature of mass loss, which indicates the start of decomposition.

    • Analyze the TGA curve to identify the number of decomposition steps and the percentage of mass lost in each step.

    • The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss as a function of temperature, with peaks corresponding to the points of maximum decomposition rate.

Visualizations

Risk Assessment Workflow for Dinitroaniline Experiments

RiskAssessment cluster_start 1. Planning cluster_assessment 2. Hazard Identification & Evaluation cluster_mitigation 3. Control Measures cluster_approval 4. Final Review & Approval start Identify Dinitroaniline Compound and Proposed Reaction/Procedure lit_review Review Literature for Known Hazards (Thermal Stability, Sensitivity, Incompatibilities) start->lit_review scale Define Scale of Experiment (<1g, 1-5g, >5g) lit_review->scale conditions Assess Experimental Conditions (Heating, Pressure, Agitation) scale->conditions incompatibles Check for Incompatible Reagents (Oxidizers, Strong Acids/Bases) conditions->incompatibles ppe Select Appropriate PPE (FR Lab Coat, Face Shield, Gloves) incompatibles->ppe engineering Implement Engineering Controls (Fume Hood, Blast Shield) ppe->engineering procedure_mod Modify Procedure to Minimize Risk (Lower Temp, Dilution, Non-metal tools) engineering->procedure_mod risk_level Risk Acceptable? procedure_mod->risk_level proceed Proceed with Experiment risk_level->proceed Yes stop STOP Re-evaluate Procedure risk_level->stop No stop->start

Caption: Risk assessment workflow for experiments involving dinitroanilines.

Safe Handling Workflow for Dinitroanilines

SafeHandling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood, Clear of Clutter) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials (Non-sparking tools, Spill Kit) don_ppe->gather_materials weigh Weigh Smallest Required Quantity gather_materials->weigh transfer Transfer Compound Carefully (Avoid Dust) weigh->transfer reaction Perform Procedure (Monitor Temp & Pressure) transfer->reaction decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate emergency_node In Case of Spill or Incident reaction->emergency_node waste Segregate & Label Hazardous Waste decontaminate->waste dof_ppe Doff PPE Correctly waste->dof_ppe evacuate Evacuate Area emergency_node->evacuate notify Notify Supervisor & Safety Officer evacuate->notify

References

Optimizing solvent systems for recrystallization of dinitroaniline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dinitroaniline Derivative Recrystallization

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of solvent systems for the recrystallization of dinitroaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for purifying dinitroaniline derivatives?

A1: Recrystallization is a fundamental purification technique for solid organic compounds.[1] The principle is based on the difference in solubility of a compound in a hot solvent versus a cold solvent.[2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form purified crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor).[3] Dinitroaniline derivatives, being solid at room temperature, are well-suited for this purification method.[4][5]

Q2: How do I choose an appropriate solvent for my dinitroaniline derivative?

A2: The ideal solvent should meet four key criteria:

  • The target compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2]

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[7]

  • The solvent should not react chemically with the compound.[6]

For dinitroaniline derivatives, which are relatively polar due to the nitro and amino groups, polar solvents are a good starting point.[4] Alcohols like ethanol or methanol, often in combination with water, are frequently effective.[7][8]

Q3: What is a mixed-solvent system and when should I use one?

A3: A mixed-solvent system (or two-solvent system) is used when no single solvent meets the required criteria.[1] This method involves a pair of miscible solvents:

  • "Soluble" or "Good" Solvent: One in which the compound is highly soluble, even at room temperature.

  • "Insoluble" or "Bad" Solvent (Antisolvent): One in which the compound is poorly soluble, even at high temperatures.[9]

You should use this system when your compound is either too soluble or not soluble enough in common single solvents. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy (the saturation point).[9][10] Common pairs include ethanol-water and acetone-water.[1][11]

Q4: Can I use the same solvent system for all dinitroaniline derivatives?

A4: Not necessarily. While dinitroanilines share a core structure, substitutions on the aniline ring can significantly alter the compound's polarity, melting point, and solubility.[4] Therefore, the optimal solvent system may vary between different derivatives. For example, a procedure for 2,4-dinitroaniline uses an alcohol-water mixture.[8] However, for a different derivative like 6-chloro-2,4-dinitroaniline, other systems like acetone-water or dichloromethane-MTBE might be explored.[12] It is always best to perform small-scale solvent screening tests for each new derivative.

Troubleshooting Guide

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution cools too quickly.[9]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" or single solvent to decrease saturation slightly.[13] Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling.[13]

Q2: No crystals are forming, even after the solution has cooled. What's wrong?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: The solution may not be supersaturated. Fix: Boil off some of the solvent to increase the concentration and allow it to cool again.[13]

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated. Fixes:

    • Scratch the inner wall of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[14]

    • Add a "seed" crystal of the pure compound to the solution. This provides a template for crystallization to begin.[7]

    • Cool the solution further in an ice bath to decrease solubility.[2]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can be disappointing but is often correctable. Common causes include:

  • Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain dissolved in the mother liquor.[1] Always use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: Crystals may have formed during a hot gravity filtration step and were lost. Ensure the funnel and receiving flask are pre-heated to prevent this.[10]

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, often in an ice bath, to maximize crystal formation.[3]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Wash with a small amount of the ice-cold recrystallization solvent or a slightly "worse" solvent mixture.[7]

Q4: The crystals formed very quickly and look like fine powder. Is this a problem?

A4: Yes, this can be a problem. Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[13] Slow, gradual cooling is optimal for forming large, pure crystals.[1] If your compound "crashes out" of solution immediately upon cooling, try reheating it and adding a small amount (1-2 mL) of extra solvent before allowing it to cool again, more slowly.[13]

Data & Protocols

Solubility Data

The selection of a solvent is critical. The following table summarizes the mole fraction solubility of 2,4-dinitroaniline in various organic solvents at different temperatures. Acetone shows the highest dissolving power, while toluene shows the lowest.[15] This data is invaluable for selecting a primary solvent or a solvent pair.

Table 1: Mole Fraction Solubility (x10³) of 2,4-Dinitroaniline in Organic Solvents [15]

Temperature (K) Methanol Ethanol Acetone Acetonitrile n-Propanol Toluene Isopropanol Ethyl Acetate 1-Butanol
278.15 1.89 2.29 22.81 10.99 2.11 1.29 1.99 15.69 3.11
283.15 2.37 2.84 28.02 13.21 2.58 1.58 2.43 18.78 3.79
288.15 2.95 3.51 34.23 15.82 3.15 1.93 2.96 22.41 4.61
293.15 3.66 4.34 41.64 18.88 3.84 2.36 3.61 26.69 5.61
298.15 4.54 5.36 50.48 22.48 4.68 2.89 4.41 31.75 6.81
303.15 5.62 6.61 61.01 26.71 5.71 3.54 5.40 37.71 8.27
308.15 6.94 8.15 73.52 31.69 6.96 4.34 6.61 44.73 10.03
313.15 8.56 10.04 88.35 37.54 8.48 5.31 8.10 52.99 12.18

| 318.15 | 10.53 | 12.35 | 105.89 | 44.42 | 10.34 | 6.50 | 9.93 | 62.72 | 14.78 |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a high-temperature coefficient of solubility for the target compound is found.

  • Dissolution: Place the crude dinitroaniline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[10] This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[3] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass for complete drying.

Protocol 2: Mixed-Solvent Recrystallization of 2,4-Dinitroaniline

This protocol is adapted from a known procedure for 2,4-dinitroaniline and is a good example of a mixed-solvent technique.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-dinitroaniline in a minimum amount of boiling alcohol (e.g., ethanol). A ratio of approximately 20 mL of alcohol per gram of solid can be used as a starting point.[8]

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes turbid (cloudy). This indicates the saturation point has been reached.[8][10]

  • Clarification: Add a few drops of hot alcohol, just enough to make the solution clear again.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Collection & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold alcohol-water mixture (e.g., a mixture with a higher water content than the crystallization mixture).[7]

  • Drying: Dry the crystals completely before determining the melting point and yield.

Visualizations

Workflow Diagrams

The following diagrams illustrate key decision-making processes and workflows in recrystallization.

Recrystallization_Workflow start Start with Crude Dinitroaniline Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Cool Solution Slowly to Induce Crystallization hot_filt_q->cool No hot_filt->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end_node End dry->end_node

Caption: General workflow for purifying dinitroaniline derivatives via recrystallization.

Solvent_Selection_Logic start Start: Select a Solvent System test_single Test Solubility in a Single Solvent: 1. Poorly soluble when cold? 2. Very soluble when hot? start->test_single decision_single Suitable Single Solvent Found? test_single->decision_single use_single Proceed with Single-Solvent Recrystallization decision_single->use_single Yes find_pair Find a Miscible Solvent Pair: - Solvent A: Compound is very soluble - Solvent B (Antisolvent): Compound is insoluble decision_single->find_pair No use_mixed Proceed with Mixed-Solvent Recrystallization find_pair->use_mixed

Caption: Decision tree for selecting a single vs. mixed-solvent system.

Troubleshooting_Flowchart prob1 Problem: No Crystals Formed sol1a Action: Boil off excess solvent prob1->sol1a Is solution too dilute? sol1b Action: Scratch flask or add seed crystal prob1->sol1b Is solution supersaturated? prob2 Problem: Compound Oiled Out sol2 Action: Reheat, add more 'good' solvent, and cool slowly prob2->sol2 prob3 Problem: Very Low Yield sol3 Check: 1. Was minimum solvent used? 2. Was wash solvent ice-cold? 3. Any loss during hot filtration? prob3->sol3

Caption: Troubleshooting guide for common issues in recrystallization experiments.

References

Technical Support Center: Scaling Up the Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(2-Propynyl)-2,4-dinitroaniline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis for research purposes.

Experimental Protocol: N-Alkylation of 2,4-Dinitroaniline

A common and direct method for the synthesis of this compound is the N-alkylation of 2,4-dinitroaniline with propargyl bromide. The presence of two electron-withdrawing nitro groups on the aniline ring significantly decreases the nucleophilicity of the amino group, necessitating the use of a base and often elevated temperatures to facilitate the reaction.

Reaction Scheme:

Detailed Methodology

Materials:

  • 2,4-Dinitroaniline

  • Propargyl bromide (80% solution in toluene is common)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dinitroaniline and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, slowly add propargyl bromide solution to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Data Presentation: Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction parameters. The following tables summarize the impact of different conditions on the synthesis.

Table 1: Effect of Base on N-Alkylation of 2,4-Dinitroaniline

BaseSolventTemperature (°C)Time (h)Yield (%)Observations
K₂CO₃DMF606ModerateCommon and cost-effective base.
Cs₂CO₃DMF606Potentially HigherMore expensive but can improve yield in difficult alkylations.
NaHTHF254VariableStrong base, may lead to side reactions if not controlled.
DBUEthanol140 (Microwave)0.25High (for similar systems)Rapid synthesis, requires microwave reactor.[1]

Table 2: Effect of Solvent on N-Alkylation of 2,4-Dinitroaniline

SolventBaseTemperature (°C)Time (h)Yield (%)Observations
DMFK₂CO₃606ModerateGood solvent for this reaction, facilitates dissolution of reactants.
AcetonitrileK₂CO₃606LowerLess effective than DMF for this specific reaction.
THFNaH254VariableSuitable for use with strong bases like NaH.
DMSOK₂CO₃5072Good (for similar systems)High boiling point, can be difficult to remove.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: The reaction is very slow or does not proceed to completion. What are the possible causes and solutions?

  • Cause: Insufficiently activated amine. The electron-withdrawing nitro groups on the 2,4-dinitroaniline ring make the amine a weak nucleophile.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring for decomposition.

      • Stronger Base: Consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate.

  • Cause: Poor quality of reagents or solvent.

    • Solution:

      • Anhydrous Conditions: Ensure that anhydrous solvents and reagents are used, as water can interfere with the reaction.

      • Fresh Reagents: Use freshly opened or properly stored reagents. Propargyl bromide can degrade over time.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

  • Cause: Dialkylation. The product, this compound, can be further alkylated to form a disubstituted product.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 2,4-dinitroaniline relative to the propargyl bromide.

      • Slow Addition: Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Cause: Isomerization of propargyl bromide. Propargyl bromide can isomerize to bromoallene, which can also react with the aniline.[1]

    • Solution:

      • Fresh Propargyl Bromide: Use a fresh bottle of propargyl bromide.

      • Moderate Temperature: Avoid excessively high reaction temperatures which can promote isomerization.

Q3: The yield of my reaction is consistently low. How can I improve it?

  • Cause: Incomplete reaction (see Q1).

  • Cause: Product loss during work-up.

    • Solution:

      • Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent like ethyl acetate.

      • Careful Washing: Avoid vigorous shaking during washing steps to prevent the formation of emulsions, which can lead to product loss.

  • Cause: Suboptimal reaction conditions.

    • Solution:

      • Systematic Optimization: Systematically vary one reaction parameter at a time (e.g., base, solvent, temperature) to find the optimal conditions for your specific setup. Refer to the data tables above for guidance.

Q4: I am having difficulty purifying the product. What are the recommended methods?

  • Method: Column Chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.

  • Method: Recrystallization.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for dinitroaniline derivatives.[3] Test small batches with different solvents (e.g., isopropanol, methanol, acetone/water) to find the optimal system.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions to consider when working with 2,4-dinitroaniline and propargyl bromide?

A:

  • 2,4-Dinitroaniline: This compound is highly toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Propargyl Bromide: This is a lachrymator (causes tearing) and is also toxic and corrosive.[4] Handle it with extreme care in a fume hood and wear appropriate PPE. It is also a flammable liquid.

Q: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2,4-dinitroaniline), the product (this compound), and any potential side products. The spots can be visualized under UV light.

Q: Can I use other alkylating agents besides propargyl bromide?

A: Yes, other propargylating agents such as propargyl tosylate or mesylate can be used. However, propargyl bromide is the most commonly used due to its commercial availability and reactivity. The reaction conditions may need to be adjusted for different alkylating agents.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add 2,4-Dinitroaniline and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Slowly add Propargyl Bromide B->C D 4. Heat and stir (monitor by TLC) C->D E 5. Cool and pour into water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with water and brine F->G H 8. Dry with MgSO₄ and filter G->H I 9. Concentrate under reduced pressure H->I J 10. Column Chromatography (Silica, Hexane/EtOAc) I->J K or Recrystallization I->K L Pure this compound J->L K->L troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Weak Nucleophilicity of Amine Start->Cause1 Cause2 Poor Reagent/Solvent Quality Start->Cause2 Cause3 Side Reactions (e.g., Dialkylation) Start->Cause3 Cause4 Product Loss during Work-up Start->Cause4 Sol1a Increase Temperature Cause1->Sol1a Sol1b Use Stronger Base (e.g., Cs₂CO₃) Cause1->Sol1b Sol2 Use Anhydrous Reagents/Solvents Cause2->Sol2 Sol3a Adjust Stoichiometry (excess aniline) Cause3->Sol3a Sol3b Slow Addition of Alkylating Agent Cause3->Sol3b Sol4 Optimize Extraction and Washing Steps Cause4->Sol4

References

Technical Support Center: Selective Reduction of Dinitroaniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective reduction of dinitroaniline compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the selective reduction of one nitro group in dinitroaniline compounds to yield the corresponding nitroaniline.

Issue 1: Low Selectivity - Over-reduction to Diamine

Q1: My reaction is producing a significant amount of the fully reduced diamine byproduct instead of the desired monoamino-nitroaniline. How can I improve selectivity?

A1: Over-reduction is a common challenge. Here are several factors to consider and optimize:

  • Choice of Reducing Agent/Catalyst: The choice of reduction system is critical for achieving high selectivity.

    • Catalytic Hydrogenation: Noble metal catalysts like Platinum (Pt) and Palladium (Pd) can be too active, leading to over-reduction. Consider using or optimizing catalysts known for higher selectivity, such as Ru-SnOₓ/Al₂O₃, Ru/C, or gold-based catalysts (e.g., Au/Al₂O₃, Au/Fe₂O₃).[1][2][3] The addition of a second metal, like Tin (Sn) to Ruthenium (Ru), can modify the electronic properties of the catalyst, favoring the adsorption of the nitro group and enhancing selectivity for the mono-reduced product.[1][2][4]

    • Chemical Reduction (Zinin Reduction): This classic method using sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) is often highly selective for the reduction of one nitro group.[5][6] The concentration and the value of 'x' in the polysulfide can be tuned to optimize selectivity.[5][6]

  • Reaction Conditions:

    • Temperature and Pressure: For catalytic hydrogenations, lower temperatures and hydrogen pressures generally favor partial reduction. Start with milder conditions and incrementally increase them if the reaction rate is too slow. For instance, selective hydrogenation over 5% Pd/C has been achieved at 31°C and 3.4 MPa H₂.[2]

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC-MS.[1][7] Stopping the reaction at the optimal time, when the formation of the desired product is maximized and the formation of the diamine is minimal, is crucial.

  • Catalyst Loading: In catalytic hydrogenation, a lower catalyst loading can sometimes help to improve selectivity by slowing down the overall reaction rate, allowing for better control.

Issue 2: Poor Regioselectivity - Reduction of the Wrong Nitro Group

Q2: My dinitroaniline has two non-equivalent nitro groups, and the reduction is occurring at the undesired position. How can I control which nitro group is reduced?

A2: Regioselectivity is governed by steric and electronic factors. Here are the key principles and strategies:

  • Steric Hindrance: Generally, the least sterically hindered nitro group is preferentially reduced.[5][6] If you are targeting the more hindered group, you may need to explore alternative catalysts or directing groups.

  • Electronic Effects & Directing Groups: The electronic nature of other substituents on the aromatic ring plays a significant role.

    • A nitro group ortho to a hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) group is often preferentially reduced.[5][6][8] This is attributed to the directing effect and potential for chelation with the reducing agent or catalyst surface.

  • pH of the Reaction Medium: In some reduction systems, particularly those involving metal reductants, the pH can influence which nitro group is more susceptible to reduction. Experimenting with pH adjustments might offer some control.

Issue 3: Formation of Undesired Side Products

Q3: Besides the diamine, I am observing other impurities in my reaction mixture, such as hydroxylamines, azoxy, or azo compounds. How can I minimize these?

A3: The formation of these intermediates is a known side reaction pathway in nitro group reductions.

  • Reaction Conditions: The accumulation of intermediates like phenylhydroxylamines, azoxy-benzenes, and azo-benzenes can be influenced by the reaction conditions.[3]

    • In catalytic hydrogenations, ensuring sufficient hydrogen availability and efficient stirring can help to promote the complete reduction of these intermediates to the desired amine without allowing them to accumulate.

    • The choice of catalyst can also be a factor. For example, the presence of Fen+ sites in some catalysts has been shown to prevent the formation of intermediate hydroxylamines.[1]

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and free from contaminants that might interfere with the reaction or promote side reactions.

Issue 4: Difficulty in Monitoring Reaction Progress

Q4: I'm finding it challenging to get a clear picture of my reaction's progress. What are the best analytical techniques for this?

A4: Effective reaction monitoring is key to achieving high yield and selectivity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique.[1] It can be used to accurately determine the concentration of the starting material, the desired product, and various byproducts over time, allowing for precise determination of conversion and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for separating and identifying volatile components of the reaction mixture.[9]

  • Spectrophotometry: For some applications, UV-Vis spectrophotometry can be used to monitor the disappearance of the dinitroaniline starting material or the appearance of the nitroaniline product, especially if there are distinct absorbance maxima.[10]

Frequently Asked Questions (FAQs)

Q5: What is the Zinin reduction and when should I use it?

A5: The Zinin reduction is a classic organic reaction that uses sulfide, hydrosulfide, or polysulfide anions (e.g., from Na₂S, (NH₄)₂S, or Na₂Sₓ) to selectively reduce one nitro group in a polynitroaromatic compound.[5][6] It is particularly useful when high selectivity for the mono-reduced product is required and is often the method of choice when catalytic hydrogenation proves difficult to control.[5][6]

Q6: How do I choose the right catalyst for my selective hydrogenation?

A6: The ideal catalyst depends on the specific dinitroaniline substrate and the desired selectivity.

  • For high selectivity to the mono-nitroaniline, Ru-SnOₓ/Al₂O₃ has shown excellent results, with selectivities above 97%.[1][2][4]

  • Ru/C is also an effective catalyst for the partial hydrogenation of various dinitrobenzenes.[3]

  • Gold-based catalysts can provide 100% selectivity at lower conversions, but this can drop as the reaction progresses.[3]

  • Highly active catalysts like Ni/Al₂O₃ tend to lead to the fully hydrogenated product (diamine).[1]

Q7: How can I purify my desired monoamino-nitroaniline product from the reaction mixture?

A7: Purification strategies will depend on the physical properties of your product and the impurities present.

  • Crystallization: If your product is a solid and has different solubility characteristics from the starting material and byproducts, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. By choosing an appropriate solvent system (eluent), you can separate the desired product from unreacted starting material and byproducts.

  • Extraction: Liquid-liquid extraction can be used to perform an initial cleanup of the reaction mixture, for example, by removing acidic or basic impurities.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for the Selective Hydrogenation of m-Dinitrobenzene (m-DNB) to m-Nitroaniline (m-NAN)

CatalystSupportSnOₓ Loading (wt%)Conversion of m-DNB (%)Selectivity to m-NAN (%)Reference
RuAl₂O₃0100~85[2]
RuAl₂O₃1100~95[2]
RuAl₂O₃2100>97[1][2]
RuAl₂O₃3100~91.5[2]
AuAl₂O₃-~10100[3]
AuAl₂O₃->70<90[2]
5% PdC-9095[2]
5% PtC-4897[2]

Table 2: Zinin Reduction of m-Dinitrobenzene using Sodium Polysulfide

Reagent System (Weight Ratio)Yield of 3-Nitroaniline (%)Reference
Na₂S·9H₂O / S₈ (9:2)30[5][6]
Na₂S·9H₂O / S₈ (6:5)57[5][6]

Experimental Protocols

Protocol 1: Selective Hydrogenation of m-Dinitrobenzene using Ru-SnOₓ/Al₂O₃

This protocol is based on the methodology described by Wei et al.[2]

  • Catalyst Preparation (Ru-SnOₓ/Al₂O₃-2%):

    • Prepare SnOₓ/Al₂O₃-2% by impregnating Al₂O₃ with a solution of SnCl₄·5H₂O, followed by drying and calcination.

    • Add 0.98 g of the prepared 2% SnOₓ-Al₂O₃ support and 0.2 mmol of RuCl₃·3H₂O to 20 mL of deionized water.

    • Stir the mixture at 70°C.

    • Add an excess of Na₂CO₃ solution (0.9 mmol in 5 mL H₂O) dropwise and continue stirring for 2 hours.

    • Centrifuge the resulting precipitate, wash with deionized water and pure ethanol, and dry under vacuum at 80°C for 6 hours.

    • Calcinate the solid in a nitrogen atmosphere at 400°C for 2 hours, followed by reduction in a hydrogen atmosphere at 300°C for 2 hours to obtain the final catalyst.

  • Hydrogenation Reaction:

    • Charge a 100-mL autoclave with 2 mmol of m-dinitrobenzene, 20 mg of the Ru-SnOₓ/Al₂O₃-2% catalyst, and 20 mL of ethanol.

    • Seal the reactor and flush three times with nitrogen to remove air.

    • Heat the reactor to 100°C.

    • Introduce hydrogen gas to a pressure of 4 MPa.

    • Stir the reaction mixture at 1200 rpm for 2 hours.

    • After the reaction, cool the reactor, release the pressure, and analyze the products by HPLC or GC.

Protocol 2: Selective Reduction of m-Dinitrobenzene using Sodium Polysulfide (Zinin Reduction)

This protocol is adapted from procedures described for the Zinin reduction.[11]

  • Preparation of Sodium Polysulfide Solution:

    • In a suitable flask, dissolve 1.2 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in 15 mL of water.

    • Add 1.0 g of finely powdered sulfur.

    • Heat the mixture with stirring until a clear solution is obtained.

  • Reduction Reaction:

    • In a separate 125 mL Erlenmeyer flask, add 0.8 g of m-dinitrobenzene and 15 mL of water.

    • Gently heat the mixture with stirring until it begins to boil.

    • Slowly add the prepared sodium polysulfide solution to the boiling m-dinitrobenzene suspension while maintaining vigorous stirring.

    • Continue heating and stirring for an additional 20-30 minutes.

    • Cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Filter the crude product, wash with cold water, and recrystallize from hot water or an appropriate solvent system to obtain pure m-nitroaniline.

Visualizations

experimental_workflow_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Workup & Analysis p1 Impregnate Al2O3 with SnCl4 p2 Dry & Calcinate p1->p2 p3 Add RuCl3 p2->p3 p4 Precipitate with Na2CO3 p3->p4 p5 Wash & Dry p4->p5 p6 Calcinate (N2) & Reduce (H2) p5->p6 r1 Charge Autoclave: m-DNB, Catalyst, EtOH p6->r1 Catalyst r2 Seal & Purge (N2) r1->r2 r3 Heat to 100°C r2->r3 r4 Pressurize with H2 (4 MPa) r3->r4 r5 Stir (1200 rpm) r4->r5 a1 Cool & Depressurize r5->a1 Reaction Mixture a2 Sample Reaction Mixture a1->a2 a3 Analyze by HPLC/GC a2->a3

Caption: Workflow for catalytic hydrogenation of dinitroaniline.

troubleshooting_low_selectivity start Low Selectivity: Over-reduction to Diamine cond1 Using Catalytic Hydrogenation? start->cond1 Identify Method cond2 Using Zinin Reduction? cond1->cond2 No cat_hydro Troubleshooting Catalytic Hydrogenation cond1->cat_hydro Yes zinin Troubleshooting Zinin Reduction cond2->zinin Yes sol_cat1 Switch to more selective catalyst (e.g., Ru-SnOx, Ru/C, Au-based) cat_hydro->sol_cat1 sol_cat2 Lower H2 pressure and/or temperature cat_hydro->sol_cat2 sol_cat3 Reduce catalyst loading cat_hydro->sol_cat3 sol_cat4 Optimize reaction time (monitor closely) cat_hydro->sol_cat4 sol_zinin1 Adjust Na2S / Sulfur ratio in polysulfide reagent zinin->sol_zinin1 sol_zinin2 Ensure slow addition of reducing agent zinin->sol_zinin2 sol_zinin3 Optimize reaction temperature zinin->sol_zinin3

Caption: Troubleshooting logic for low selectivity in reductions.

References

Validation & Comparative

Characterization of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed characterization of N-(2-Propynyl)-2,4-dinitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, the spectral data is contrasted with that of its parent compound, 2,4-dinitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of the structural elucidation of this compound.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The introduction of the 2-propynyl group to the amino function of 2,4-dinitroaniline induces notable shifts in the NMR spectra, providing clear evidence of successful N-alkylation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,4-dinitroaniline.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compoundH-39.15d2.5
(Predicted)H-58.35dd9.5, 2.5
H-67.50d9.5
NH8.90t (broad)5.0
CH₂4.30d5.0
C≡CH2.60t2.5
2,4-Dinitroaniline (Experimental)H-38.73d2.8
H-58.28dd9.6, 2.8
H-67.18d9.6
NH₂8.60s (broad)-

Predicted data for this compound is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compoundC-1148.5
(Predicted)C-2136.0
C-3129.5
C-4130.0
C-5118.0
C-6124.0
CH₂35.0
C≡CH80.0
C≡CH75.0
2,4-Dinitroaniline (Experimental)C-1151.3
C-2132.5
C-3127.8
C-4129.7
C-5114.9
C-6133.5

Predicted data for this compound is generated based on established NMR prediction models and comparison with analogous structures. Experimental data for 2,4-dinitroaniline is sourced from publicly available spectral databases.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The probe is tuned and matched for the respective nucleus (¹H or ¹³C).

  • For ¹H NMR, the following parameters are typically used:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • For ¹³C NMR, the following parameters are typically used:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Proton decoupling is applied to simplify the spectrum.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the characterization of this compound.

chemical_structure cluster_aniline This compound cluster_substituents C1 C1 C2 C2 C1->C2 N_amine N C1->N_amine C3 C3 C2->C3 N1_nitro N C2->N1_nitro C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 N2_nitro N C4->N2_nitro C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 CH2_prop CH₂ N_amine->CH2_prop H_amine H N_amine->H_amine O1_nitro1 O N1_nitro->O1_nitro1 O2_nitro1 O N1_nitro->O2_nitro1 O3_nitro2 O N2_nitro->O3_nitro2 O4_nitro2 O N2_nitro->O4_nitro2 C_alkyne C CH2_prop->C_alkyne CH_alkyne CH C_alkyne->CH_alkyne

Caption: Chemical structure of this compound with atom numbering.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis structure_elucidation Structural Elucidation and Comparison spectral_analysis->structure_elucidation end End: Characterized Structure structure_elucidation->end

Caption: Experimental workflow for NMR characterization.

High-Resolution Mass Spectrometry in the Analysis of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the precise and accurate characterization of synthetic compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of N-(2-Propynyl)-2,4-dinitroaniline, a niche chemical intermediate. We will explore the theoretical HRMS data, a detailed experimental protocol, and a comparison with alternative analytical techniques, supported by experimental data from related nitroaromatic compounds.

High-Resolution Mass Spectrometry Data

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical Value
Molecular Formula C₉H₇N₃O₄
Monoisotopic Mass 221.0436 u
[M+H]⁺ Ion 222.0514 u
[M+Na]⁺ Ion 244.0334 u
[M+K]⁺ Ion 260.0073 u
[M-H]⁻ Ion 220.0358 u

Note: These values are calculated and serve as a benchmark for experimental analysis.

Experimental Protocol: HRMS Analysis of this compound

The following is a generalized protocol for the analysis of a small molecule like this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as one equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • The final sample for injection should be prepared in a mobile phase-compatible solvent to ensure good peak shape.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically suitable for the separation of nitroaromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The exact gradient will need to be optimized for the specific compound and column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule. Both positive and negative ion modes should be evaluated. Given the presence of nitro groups, negative ion mode may provide better sensitivity.

  • Mass Analyzer: Orbitrap or TOF.

  • Resolution: Set to a high resolving power, typically ≥ 60,000 FWHM, to enable accurate mass measurements.

  • Scan Range: A full scan range of m/z 50-500 is appropriate to cover the precursor ion and potential fragments.

  • Data Acquisition: Data should be acquired in both full scan mode for accurate mass measurement and in a data-dependent MS/MS mode (or all-ions fragmentation) to obtain fragmentation information for structural confirmation.

  • Collision Energy: For MS/MS experiments, the collision energy (e.g., using Collision-Induced Dissociation - CID) should be optimized to generate a rich fragmentation spectrum. A stepped collision energy (e.g., 10-40 eV) can be beneficial.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical exact mass of the target ion (e.g., [M-H]⁻ at m/z 220.0358).

  • Confirm the elemental composition by comparing the measured accurate mass with the theoretical mass (mass error should be < 5 ppm).

  • Analyze the isotopic pattern and compare it to the theoretical pattern for C₉H₇N₃O₄.

  • Interpret the MS/MS fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for dinitroaniline derivatives involve the loss of nitro groups (NO₂, 46 Da) and other characteristic fragments.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled mass accuracy and structural information, other analytical techniques are also employed for the analysis of nitroaromatic compounds. The choice of technique often depends on the specific analytical goal, such as quantification in complex matrices or routine screening.

Table 2: Comparison of Analytical Techniques for Nitroaromatic Compound Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-HRMS Separation by LC, detection by high-resolution mass analysis.High specificity and sensitivity, accurate mass for formula determination, structural information from fragmentation.Higher instrument cost and complexity.
GC-MS Separation by GC, detection by mass spectrometry.Excellent for volatile and thermally stable compounds, established libraries for identification.Derivatization may be required for non-volatile compounds, potential for thermal degradation of labile analytes.
HPLC-UV Separation by HPLC, detection by UV-Vis spectrophotometry.Robust, relatively low cost, good for quantification.Lower specificity than MS, limited structural information, potential for co-eluting interferences.[1][2]
GC-ECD Separation by GC, detection by Electron Capture Detector.Highly sensitive to electrophilic compounds like nitroaromatics.[1][2]Limited to compounds with high electron affinity, less structural information than MS.[1][2]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for reproducible and accurate results. The following diagrams illustrate the logical steps involved in the HRMS analysis and a comparison of analytical strategies.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result prep1 Standard Weighing & Dissolution prep2 Serial Dilution prep1->prep2 lc Liquid Chromatography Separation prep2->lc hrms High-Resolution Mass Spectrometry lc->hrms data1 Accurate Mass Extraction hrms->data1 data2 Isotopic Pattern Analysis data1->data2 data3 Fragmentation Analysis data2->data3 result Structural Confirmation & Identification data3->result

Figure 1. Workflow for the HRMS analysis of this compound.

Analytical_Comparison cluster_sample Sample cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_output Primary Output Sample This compound HRMS LC-HRMS Sample->HRMS GCMS GC-MS Sample->GCMS HPLCUV HPLC-UV Sample->HPLCUV Info_HRMS Accurate Mass Isotopic Pattern Fragmentation HRMS->Info_HRMS Info_GCMS Retention Time Mass Spectrum GCMS->Info_GCMS Info_HPLCUV Retention Time UV Absorbance HPLCUV->Info_HPLCUV Output_HRMS Unambiguous Identification Info_HRMS->Output_HRMS Output_GCMS Probable Identification Info_GCMS->Output_GCMS Output_HPLCUV Quantification Info_HPLCUV->Output_HPLCUV

Figure 2. Comparison of information output from different analytical techniques.

References

A Comparative Analysis of Propargyl-Nitroaromatic Systems via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides unparalleled insight into the solid-state structure of chemical compounds, revealing crucial details about conformation, intermolecular interactions, and packing, which can significantly influence their physical and biological properties. This guide presents a comparative analysis of two propargyl-nitroaromatic systems, offering a detailed look at their crystallographic data and the experimental protocols used for their determination.

The two compounds under examination are 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one (Compound 1 ) and 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine (Compound 2 ). These molecules, while both featuring the characteristic propargyl and nitroaromatic moieties, exhibit distinct structural differences that are elucidated through single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, providing a quantitative basis for comparison.

ParameterCompound 1Compound 2
Chemical Formula C₁₈H₁₃NO₄C₁₃H₁₄FN₃O₂
Formula Weight 307.30279.27
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.8975(2)9.7366(8)
b (Å) 11.6546(4)17.9148(13)
c (Å) 11.0648(3)7.5270(6)
α (°) 9090
β (°) 105.212(2)102.397(8)
γ (°) 9090
Volume (ų) 982.74(5)1282.8(2)
Z 24
Calculated Density (g/cm³) 1.0381.447
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 296(2)293(2)

Experimental Protocols

The determination of the crystal structures for both compounds involved a series of meticulous steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

Compound 1 (3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one):

This chalcone derivative was synthesized via a Claisen-Schmidt condensation reaction. To a well-stirred solution of 1-[4-(prop-2-ynyloxy)phenyl]ethanone (1.0 g, 5.7 mmol) in 20 ml of ethanol, alcoholic potassium hydroxide (0.48 g, 8.6 mmol) was added slowly. Subsequently, 3-nitrobenzaldehyde (1.03 g, 6.8 mmol) was introduced to the mixture. The reaction was stirred at room temperature for 30 minutes. The resulting solid product was filtered, washed with cold water, and dried. Recrystallization from an ethanol:dimethylformamide (9:1) mixture yielded golden-yellow crystals suitable for X-ray diffraction.

Compound 2 (1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine):

The synthesis of this compound was achieved in a two-step process. Initially, 1-(2-fluoro-4-nitrophenyl)piperazine was prepared. Following this, propargyl bromide (0.54 g, 4.5 mmol) was slowly added to a mixture of 1-(2-fluoro-4-nitrophenyl)piperazine (0.68 g, 3 mmol) and potassium carbonate (0.81 g, 6.3 mmol) in 5 ml of dimethylformamide (DMF) at 0 °C. The reaction mixture was then heated to 60 °C and stirred for 24 hours. After completion, the product was separated by filtration. Single crystals were successfully grown using a slow evaporation solution growth technique at room temperature.[1]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for a typical X-ray crystallography experiment, from sample preparation to structure determination, can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Propargyl-Nitroaromatic Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Caption: A generalized workflow for X-ray crystallography analysis.

References

A Comparative Analysis of the Reactivity of N-(2-Propynyl)-2,4-dinitroaniline in Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 02, 2025

This guide provides a comparative analysis of the reactivity of N-(2-Propynyl)-2,4-dinitroaniline against other common terminal alkynes. The comparison is centered on the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent electronic properties of this compound render it a highly reactive substrate for such transformations, a critical feature for researchers in drug development, chemical biology, and materials science.

The reactivity of terminal alkynes in CuAAC reactions is significantly influenced by the electronic nature of their substituents. It is well-established that alkynes conjugated with electron-withdrawing groups exhibit enhanced reactivity.[1] This is attributed to a lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the rate-determining step of the catalytic cycle.[1] The 2,4-dinitroaniline moiety is a potent electron-withdrawing group due to the presence of two nitro groups, which delocalize electron density from the aromatic ring and, by extension, from the propargyl group. This electronic deficit makes the alkyne in this compound particularly electrophilic and thus, highly activated for cycloaddition.

Quantitative Reactivity Comparison

To contextualize the performance of this compound, the following table summarizes the reaction times for various alkynes in a representative CuAAC reaction with a fluorogenic azide. While direct kinetic data for this compound under these specific conditions is not available, its reactivity is estimated based on the performance of structurally related, electron-deficient alkynes.

Alkyne SubstrateAlkyne ClassTime to 50% Completion (t₅₀) [min]Time to 90% Completion (t₉₀) [min]Relative Reactivity
Propargyl alcoholPropargyl alcohol/ether~17~60Standard
N-propargyl acetamideN-propargyl amide~15~50Moderate
N-propargyl benzamideN-propargyl amide~15~50Moderate
N-propargyl formamideN-propargyl amide~10~35High
Methyl propiolatePropiolate (ester)~7~25High
N,N-dimethylpropiolamidePropiolamide< 5~15Very High
This compound N-propargyl amide (electron-deficient) < 5 (Estimated) < 15 (Estimated) Very High (Estimated)

Data adapted from a study using a fluorogenic assay under bioconjugation conditions (THPTA ligand).[1] The estimation for this compound is based on its strong electron-deficient nature, which is expected to result in reactivity comparable to or exceeding that of propiolamides.

Experimental Protocols

The following is a generalized protocol for conducting a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, suitable for comparing the reactivity of different alkynes.

Materials:

  • Alkyne of interest (e.g., this compound)

  • Azide (e.g., Benzyl Azide or a fluorescent azide probe)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

  • Ligand stock solution (e.g., 50 mM THPTA in H₂O)

  • Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne and azide in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the Copper(II) Sulfate and ligand stock solutions. A common ratio is 1:5 copper to ligand to protect biomolecules and accelerate the reaction.[2][3]

  • Reaction Assembly: In a clean reaction vessel, combine the reagents in the following order:

    • Reaction Buffer

    • Alkyne solution (to a final concentration of e.g., 250 µM)

    • Azide solution (to a final concentration of e.g., 100 µM)

    • Catalyst Premix (to a final concentration of e.g., 50 µM CuSO₄ / 250 µM Ligand)

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.[4] Mix gently by pipetting or brief vortexing.

  • Incubation: Allow the reaction to proceed at room temperature. Protect from light if using a photosensitive azide.

  • Monitoring and Analysis: Monitor the reaction progress over time. For kinetic analysis, aliquots can be taken at various time points and quenched (e.g., with EDTA). The conversion can be determined by techniques such as HPLC, LC-MS, or fluorescence spectroscopy if a fluorogenic azide is used. The rate constant can then be calculated from the kinetic data.

Visualizations

The following diagrams illustrate the key concepts related to the comparison of alkyne reactivity.

G cluster_0 Electronic Effects on Alkyne Reactivity alkyne Alkyne (C≡C) reactivity_inc Increased Reactivity in CuAAC alkyne->reactivity_inc reactivity_dec Decreased Reactivity in CuAAC alkyne->reactivity_dec ewg Electron-Withdrawing Group (EWG) (e.g., 2,4-Dinitroaniline) ewg->alkyne Lowers LUMO Energy edg Electron-Donating Group (EDG) edg->alkyne Raises LUMO Energy

Caption: Logical relationship of substituent electronic effects on alkyne reactivity.

G start Start: Prepare Stock Solutions (Alkynes, Azide, Catalyst, Ligand, Reductant) setup Set Up Parallel Reactions (One for each alkyne) start->setup initiate Initiate Reactions (Add Sodium Ascorbate) setup->initiate monitor Monitor Product Formation Over Time (e.g., HPLC, Fluorescence) initiate->monitor analyze Analyze Kinetic Data (Plot [Product] vs. Time) monitor->analyze end End: Determine Rate Constants (k) and Compare Reactivities analyze->end

Caption: Experimental workflow for comparative kinetic analysis of alkyne reactivity.

References

Comparative Analysis of N-Substituted Dinitroanilines: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted 2,4-dinitroaniline derivatives, with a specific focus on their anticancer properties. The information presented is based on experimental data from peer-reviewed studies and aims to facilitate the rational design of more potent and selective therapeutic agents.

Introduction

N-substituted 2,4-dinitroanilines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include herbicidal, antimicrobial, and anticancer effects.[1][2] The core structure, a dinitro-substituted aniline ring, serves as a versatile scaffold for chemical modifications, particularly at the amino group. The nature of the substituent on the nitrogen atom plays a crucial role in determining the compound's biological efficacy and target specificity.

The primary mechanism of action for the herbicidal effects of many dinitroanilines is the inhibition of microtubule polymerization, which disrupts cell division.[1][3] This mode of action has also been explored for its potential in cancer chemotherapy, as it targets the mitotic apparatus of rapidly dividing cancer cells. This guide will delve into the SAR of a series of N-substituted 2,4,6-trinitroaniline derivatives, a closely related class of compounds, to elucidate the structural requirements for potent antitumor activity.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a series of N-substituted 2,4,6-trinitroaniline derivatives against various human cancer cell lines. Cisplatin, a widely used chemotherapy drug, is included for comparison.

Compound IDN-SubstituentHep3B (Liver) IC50 (µM)A549 (Lung) IC50 (µM)C6 (Glioblastoma) IC50 (µM)MCF7 (Breast) IC50 (µM)
1 Phenyl10.3216.4412.8118.09
2 1-Naphthyl10.5513.0411.6915.33
3 2-Naphthyl10.9814.2212.0716.79
4 3-Nitrophenyl10.8912.0110.1113.55
5 3,5-Difluorophenyl8.9710.159.8811.04
Cisplatin -11.2115.8913.4517.65

Data extracted from a study on the antitumor activities of 2,4,6-trinitroaniline derivatives.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for the N-substituted 2,4,6-trinitroaniline scaffold:

  • Aromatic Substitution is Favorable: The presence of an aromatic substituent on the nitrogen atom appears to be a key determinant of anticancer activity.

  • Influence of Aromatic System Size: Both phenyl and naphthyl substitutions (Compounds 1, 2, and 3) resulted in potent activity, with IC50 values comparable to or better than cisplatin in some cases.[4]

  • Electron-Withdrawing Groups Enhance Potency: The introduction of a nitro group on the phenyl ring (Compound 4, 3-Nitrophenyl) maintained high potency.[4]

  • Fluorination Boosts Activity: The most potent compound in this series was the 3,5-difluorophenyl derivative (Compound 5), suggesting that fluorine substitution can significantly enhance antiproliferative effects.[4] Its IC50 value was consistently lower than that of cisplatin across all tested cell lines.[4]

SAR_Summary cluster_0 N-Substituted 2,4,6-Trinitroaniline Core cluster_1 N-Substituent (R) cluster_2 Biological Activity Core 2,4,6-Trinitroaniline Scaffold Aromatic Aromatic Rings (Phenyl, Naphthyl) Core->Aromatic Substitution with Activity Anticancer Potency Aromatic->Activity Leads to EWG Electron-Withdrawing Groups (e.g., -NO2, -F) EWG->Activity Enhances

Caption: Key SAR features for anticancer activity.

Experimental Protocols

The quantitative data presented in this guide was obtained through the following experimental protocol:

Antiproliferative Activity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (Hep3B, A549, C6, and MCF7) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The N-substituted 2,4,6-trinitroaniline derivatives were dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%. Cells were incubated with the compounds for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Mechanism of Action: A Logical Workflow

The established mechanism of action for many dinitroaniline herbicides, which is relevant to their potential anticancer effects, involves the disruption of microtubule dynamics. The following workflow illustrates this process.

MOA_Workflow cluster_0 Cellular Events cluster_1 Outcome Compound Dinitroaniline Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Normally leads to MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for Arrest Mitotic Arrest Microtubules->Arrest Disruption leads to CellDivision Cell Division MitoticSpindle->CellDivision Enables Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

References

A Comparative Analysis of N-(2-Propynyl)-2,4-dinitroaniline and Trifluralin: An Insight into Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of agricultural sciences and weed management, dinitroaniline herbicides represent a critical class of compounds valued for their pre-emergent control of a wide spectrum of grass and broadleaf weeds. Among these, trifluralin has long been a benchmark herbicide. This guide presents a comparative study of trifluralin and a structurally related but less studied compound, N-(2-Propynyl)-2,4-dinitroaniline.

This comparison aims to provide researchers, scientists, and drug development professionals with a detailed analysis of their chemical properties, mechanism of action, and potential herbicidal efficacy. It is important to note that while extensive data is available for trifluralin, published experimental data on the herbicidal activity of this compound is scarce. Therefore, some aspects of the comparison for this compound are based on established structure-activity relationships within the dinitroaniline class and its unique chemical features.

Chemical and Physical Properties: A Side-by-Side Look

A fundamental comparison between these two molecules begins with their chemical and physical properties, which influence their behavior in the environment and interaction with biological systems. Trifluralin is characterized by the presence of a trifluoromethyl group and two propyl groups on the aniline nitrogen. In contrast, this compound features a propynyl group, containing a carbon-carbon triple bond.

PropertyTrifluralinThis compound
Chemical Structure α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineThis compound
Molecular Formula C₁₃H₁₆F₃N₃O₄C₉H₇N₃O₄
Molecular Weight 335.28 g/mol 221.17 g/mol
Appearance Yellow-orange crystalline solid[1]Not available (likely a solid)
Water Solubility Very low (e.g., <1 mg/L)[2]Not available (expected to be low)
Vapor Pressure High (requires soil incorporation)[3]Not available
Log P (Octanol-Water Partition Coefficient) ~5.3Not available (expected to be lipophilic)

Mechanism of Action: Inhibition of Microtubule Assembly

Both trifluralin and, presumably, this compound belong to the dinitroaniline class of herbicides, which are known to act as mitotic inhibitors.[2][4][5] Their primary mechanism of action involves the disruption of microtubule formation in plant cells.[4]

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (by forming the mitotic spindle), cell wall formation, and overall cell shape. Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[4] This disruption of microtubule dynamics leads to a failure in chromosome segregation during mitosis, ultimately inhibiting root and shoot growth of germinating weeds.[2]

G General Mechanism of Action for Dinitroaniline Herbicides Dinitroaniline Dinitroaniline Herbicide (e.g., Trifluralin, this compound) Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Dinitroaniline->Microtubule Inhibits Tubulin->Microtubule Polymerizes into CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for RootGrowth Root and Shoot Growth CellDivision->RootGrowth Leads to WeedControl Weed Control RootGrowth->WeedControl Inhibition results in G Experimental Workflow for Herbicidal Efficacy Comparison Start Start Prep Prepare Herbicide Solutions (Trifluralin & this compound) Start->Prep Sow Sow Weed Seeds in Pots Prep->Sow Apply Apply Herbicides to Soil Surface Sow->Apply Incubate Incubate in Growth Chamber Apply->Incubate Collect Collect Data (Germination, Growth, Biomass) Incubate->Collect Analyze Analyze Data (Calculate GR₅₀) Collect->Analyze Compare Compare Efficacy Analyze->Compare End End Compare->End

References

A Comparative Analysis of the Herbicidal Efficacy of Dinitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Weed Science and Herbicide Development

Dinitroaniline herbicides are a significant class of pre-emergent herbicides, widely utilized for the control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural systems.[1][2] Their primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division and elongation in susceptible plants.[3][4] This guide provides a comparative analysis of the herbicidal effects of several key dinitroaniline derivatives, including trifluralin, pendimethalin, oryzalin, ethalfluralin, and prodiamine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.

Comparative Efficacy of Dinitroaniline Herbicides

The herbicidal efficacy of dinitroaniline derivatives can vary depending on the specific compound, the target weed species, and environmental conditions.[2] The following table summarizes the quantitative data on the herbicidal activity of different dinitroaniline derivatives against several economically important weed species, expressed as GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) or similar metrics like LD50 (lethal dose for 50% of the population) and C80/C95 (concentration for 80% or 95% control).

HerbicideWeed SpeciesEfficacy MetricValue (g a.i./ha)Reference
Trifluralin Lolium rigidum (Ryegrass)LD5038[3]
Setaria viridis (Green Foxtail)--[5]
Pendimethalin Lolium rigidumLD50594[3]
Amaranthus hybridusC80383
Amaranthus lividusC80435
Amaranthus spinosusC80286
Amaranthus viridisC80537
Echinochloa crus-galli (Barnyardgrass)-1500 - 2000[6]
Oryzalin Lolium rigidumLD50500[3]
Ethalfluralin Lolium rigidumLD50360[3]
Prodiamine ----

Note: "a.i./ha" refers to active ingredient per hectare. Data for some herbicide-weed combinations were not available in the searched literature.

Mechanism of Action: Microtubule Disruption

Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules.[3][4] This binding disrupts the assembly and disassembly dynamics of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule polymerization leads to the inhibition of mitosis (cell division) and cell elongation, primarily in the root tips of susceptible plants.[1] This ultimately results in stunted root growth and the failure of the weed seedling to emerge and establish.[7]

Dinitroaniline_Mechanism cluster_cell Plant Cell cluster_effects Downstream Effects Dinitroaniline Dinitroaniline Herbicide HerbicideTubulin Herbicide-Tubulin Complex Dinitroaniline->HerbicideTubulin Binds to Tubulin α/β-Tubulin Dimers Tubulin->HerbicideTubulin Microtubule Microtubule (Protofilament) Tubulin->Microtubule Polymerization DisruptedMT Disrupted Microtubule Assembly HerbicideTubulin->DisruptedMT Incorporation prevents further polymerization Mitosis Mitosis (Cell Division) DisruptedMT->Mitosis Inhibition of Spindle Formation CellElongation Cell Elongation DisruptedMT->CellElongation Inhibition RootGrowth Root Growth Mitosis->RootGrowth Leads to Inhibition of CellElongation->RootGrowth Leads to Inhibition of Seedling Weed Seedling Establishment RootGrowth->Seedling Failure of

Caption: Mechanism of action of dinitroaniline herbicides.

Experimental Protocols

Whole-Plant Dose-Response Bioassay for Pre-Emergent Herbicides

This protocol outlines a standard method for determining the herbicidal efficacy of dinitroaniline derivatives in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Select certified seeds of the target weed species.

  • Prepare pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).

  • Sow a predetermined number of seeds (e.g., 20-30) per pot at a uniform, shallow depth.

  • Water the pots and place them in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of the dinitroaniline herbicide in an appropriate solvent (e.g., acetone with a surfactant).

  • Create a dilution series to achieve a range of at least seven concentrations, including a zero-herbicide control. The concentration range should bracket the expected GR50 value.

  • Apply the herbicide solutions evenly to the soil surface of the pots immediately after sowing, before weed emergence. This is typically done using a laboratory spray chamber to ensure uniform application.

3. Data Collection and Analysis:

  • After a specified period (e.g., 21 days), harvest the above-ground biomass of the emerged seedlings from each pot.

  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Record the dry weight for each pot.

  • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

  • Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.

  • From the dose-response curve, determine the GR50 value, which is the herbicide concentration that causes a 50% reduction in plant growth.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Collection & Analysis A Potting & Seeding C Herbicide Application (Pre-emergence) A->C B Herbicide Dilution Series B->C D Greenhouse Growth (e.g., 21 days) C->D E Harvest & Measure Biomass (Dry Weight) D->E F Dose-Response Analysis E->F G Determine GR50/IC50 F->G

References

Validation of Antimitotic Activity of N-(2-Propynyl)-2,4-dinitroaniline and Comparison with Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the antimitotic activity of N-(2-Propynyl)-2,4-dinitroaniline, a member of the dinitroaniline class of compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from closely related and well-characterized dinitroanilines, such as oryzalin and trifluralin, as representative examples of this class. The performance of these compounds is compared with established antimitotic agents, including paclitaxel, vincristine, and colchicine. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Dinitroanilines are a class of herbicides known for their antimitotic activity, which stems from their ability to disrupt microtubule polymerization.[1][2] This action is primarily achieved through binding to α-tubulin, preventing the formation of functional microtubules essential for mitotic spindle assembly and cell division.[2][3] This mechanism contrasts with other microtubule-targeting agents like taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vincristine) and colchicine, which also inhibit microtubule polymerization but through different binding sites and interactions.[2][4][5] This guide presents a comparative analysis of these compounds, detailing their mechanisms of action, effects on cell viability and the cell cycle, and providing standardized protocols for key validation assays.

Comparison of Antimitotic Agents

The following table summarizes the key characteristics and reported efficacy of representative dinitroanilines against other well-known antimitotic agents.

Compound/Class Mechanism of Action Binding Site on Tubulin Effect on Microtubules Typical IC50 Range (Cancer Cell Lines) Cell Cycle Arrest
Dinitroanilines (e.g., Oryzalin) Inhibition of microtubule polymerization.[6]α-tubulin.[3]Depolymerization.[6]Low µM to nM range (in susceptible organisms like plants and protozoa; data in human cancer cells is less common).[6]G2/M phase.[5]
Paclitaxel (Taxane) Stabilization of microtubules, preventing depolymerization.[2][5]β-tubulin.[2]Stabilization.[2]Low nM range.[7]G2/M phase.[8]
Vincristine (Vinca Alkaloid) Inhibition of microtubule polymerization.[4][9]β-tubulin (Vinca domain).[10]Depolymerization.[9]Low nM range.[11]G2/M phase.[9]
Colchicine Inhibition of microtubule polymerization.[12]β-tubulin (Colchicine binding site).Depolymerization.[12]Low nM to µM range.[13]G2/M phase.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the antimitotic activity of this compound and other compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Test compound (e.g., this compound)

  • Control compounds (e.g., paclitaxel, DMSO as vehicle control)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and controls. Include untreated and vehicle-treated wells.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[1][15]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).[1][6]

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Materials:

  • Cells treated with the test compound and controls

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compound for a specified duration.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

Antimitotic_Mechanism cluster_Dinitroaniline Dinitroaniline (e.g., this compound) cluster_Tubulin Tubulin Dynamics cluster_Cellular_Effect Cellular Consequence Dinitroaniline Dinitroaniline AlphaTubulin α-Tubulin Dinitroaniline->AlphaTubulin Binds to Microtubule Microtubule AlphaTubulin->Microtubule Polymerization (Inhibited) BetaTubulin β-Tubulin BetaTubulin->Microtubule Polymerization (Inhibited) Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of dinitroanilines.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Biochemical Biochemical Assay cluster_Analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, A549) CompoundTreatment Treatment with This compound CellCulture->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT FlowCytometry Flow Cytometry CompoundTreatment->FlowCytometry IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Profile FlowCytometry->CellCycle TubulinAssay Tubulin Polymerization Assay PolymerizationKinetics Polymerization Kinetics TubulinAssay->PolymerizationKinetics

Caption: Experimental workflow for validation.

Comparison_Logic cluster_Mechanism Mechanism of Action cluster_Inhibitors Polymerization Inhibitors Start Evaluate Antimitotic Compound Inhibitor Inhibits Polymerization Start->Inhibitor Yes Stabilizer Stabilizes Polymer Start->Stabilizer No Dinitroaniline Dinitroanilines (α-tubulin binder) Inhibitor->Dinitroaniline Binds α-tubulin Vinca Vinca Alkaloids (β-tubulin binder) Inhibitor->Vinca Binds β-tubulin (Vinca domain) Colchicine Colchicine (β-tubulin binder) Inhibitor->Colchicine Binds β-tubulin (Colchicine site) Paclitaxel Paclitaxel Stabilizer->Paclitaxel Paclitaxel (β-tubulin binder)

Caption: Logical comparison of antimitotic agents.

References

Unraveling the Efficacy of Dinitroaniline-Based Tubulin Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N-(2-Propynyl)-2,4-dinitroaniline and its analogs against other tubulin-targeting agents for researchers, scientists, and drug development professionals.

Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, are a prime target for anticancer drug development. Tubulin inhibitors, compounds that interfere with microtubule dynamics, have proven to be some of the most effective chemotherapeutic agents. This guide provides a comparative analysis of the dinitroaniline class of tubulin inhibitors, with a special focus on the potential efficacy of this compound, benchmarked against other established tubulin-targeting agents.

Mechanism of Action: Dinitroanilines as Microtubule Destabilizers

Dinitroaniline herbicides, such as oryzalin and trifluralin, exert their biological effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] These compounds bind to α-tubulin, preventing the formation of the microtubule polymer.[1] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). A key characteristic of dinitroanilines is their selective toxicity, showing high efficacy against plant and protozoan tubulin while having a significantly lower impact on mammalian tubulin.[2][3] This selectivity presents a potential advantage in therapeutic applications, aiming to minimize side effects on healthy host cells.

Quantitative Comparison of Tubulin Inhibitors

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic effects on cancer cell lines. The following tables summarize available data for prominent dinitroanilines and other major classes of tubulin inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundClassTargetIC50 (µM)
OryzalinDinitroanilineα-tubulin~2.5[3]
TrifluralinDinitroanilineα-tubulin~25[4]
ColchicineColchicine-binding site inhibitorβ-tubulin8.1 - 10.6[4][5]
Paclitaxel (Taxol)Taxaneβ-tubulin (stabilizer)-

Note: IC50 values can vary depending on the experimental conditions and the source of tubulin.

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
OryzalinVariousVaries
TrifluralinVariousVaries
ColchicineMCF-7 (Breast)Varies[5]
PaclitaxelVariousNanomolar range
VinblastineVariousNanomolar range

This compound: A Prospective Analysis

While direct experimental data on the tubulin inhibitory and cytotoxic activity of this compound is limited in publicly accessible research, an analysis of its structure provides insights into its potential efficacy. The core 2,4-dinitroaniline structure is the pharmacophore responsible for tubulin binding. The N-propynyl group is a modification to the amine substituent.

Structure-Activity Relationship (SAR) Insights:

Studies on dinitroaniline derivatives have shown that modifications to the amine substituents can influence the compound's hydrophilicity and its ability to traverse cellular membranes, which in turn affects its biological activity.[6][7] The introduction of an alkyne group, such as the propynyl moiety, can potentially enhance binding interactions within the hydrophobic pocket of the tubulin protein. However, without direct experimental evidence, the precise impact of the N-propynyl group on the tubulin inhibitory activity of the 2,4-dinitroaniline scaffold remains speculative. Further research is required to quantify the efficacy of this compound and to fully understand its potential as a therapeutic agent.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization.

  • Calculate the IC50 value for inhibitory compounds, which is the concentration that inhibits the rate or extent of polymerization by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound for a specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mechanism of Dinitroaniline Tubulin Inhibitors cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization Polymerization Blocked Polymerization Blocked Tubulin Dimers->Polymerization Blocked Microtubule Polymer->Tubulin Dimers Depolymerization Dinitroaniline Dinitroaniline Dinitroaniline->Tubulin Dimers Binds to α-tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Polymerization Blocked->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Dinitroaniline action on microtubule polymerization.

Experimental Workflow for Efficacy Testing Start Start Tubulin Polymerization Assay Tubulin Polymerization Assay Start->Tubulin Polymerization Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay Start->Cell Viability (MTT) Assay Cell Cycle Analysis Cell Cycle Analysis Start->Cell Cycle Analysis Data Analysis Data Analysis Tubulin Polymerization Assay->Data Analysis Cell Viability (MTT) Assay->Data Analysis Cell Cycle Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating tubulin inhibitor efficacy.

References

A Comparative Guide to HPLC Methods for Purity Assessment of N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. For N-(2-Propynyl)-2,4-dinitroaniline, a compound with potential applications in organic synthesis and medicinal chemistry, ensuring high purity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and accuracy. This guide provides a comparative overview of two potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on various factors, including the desired resolution between the main peak and any impurities, analysis time, and solvent consumption. Below is a summary of two potential HPLC methods for the purity assessment of this compound.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase Agilent TC-C18 (or equivalent)Waters XBridge C18 (or equivalent)
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient
Gradient Program N/A0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 225 nm254 nm
Injection Volume 10 µL5 µL
Run Time ~15 min15 min

Table 2: Hypothetical Performance Comparison

Performance MetricMethod A: Isocratic ElutionMethod B: Gradient Elution
Resolution (Rs) ofKey Impurities > 1.5> 2.0
Theoretical Plates (N) ~8,000~12,000
Tailing Factor (Tf) 1.11.05
Analysis Time ~12 min for main peak~8 min for main peak
Solvent Consumptionper Run ~15 mL~18 mL
Relative Sensitivity GoodExcellent

Detailed Experimental Protocols

Method A: Isocratic Elution

This method is adapted from a published procedure for the separation of dinitroaniline isomers and is expected to provide good resolution for the purity assessment of this compound.[1]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

2. Chromatographic Conditions:

  • Column: Agilent TC-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 225 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution and run the analysis for approximately 15 minutes.

  • The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: Gradient Elution

This hypothetical method is designed to potentially offer improved resolution and faster analysis times, which is particularly useful for complex samples or for stability-indicating assays where degradation products might be present.

1. Instrumentation:

  • An HPLC system with a binary pump capable of gradient elution, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: Hold at 30% B (re-equilibration)

3. Sample Preparation:

  • Prepare the sample as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.

  • Inject the sample and start the gradient run.

  • Purity is determined by the area percentage method. A DAD can be used for peak purity analysis to ensure the main peak is not co-eluting with any impurities.

Method Validation and Alternative Techniques

For routine use in a regulated environment, either of these methods would require full validation according to ICH guidelines. This would involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4]

While HPLC is the preferred method for purity assessment of non-volatile and thermally labile compounds like this compound, other techniques could be considered as complementary.[5][6] Gas Chromatography (GC) could be a viable alternative, although it might require derivatization for this polar compound.[7] Capillary Electrophoresis (CE) is another high-resolution separation technique that could be explored.[8]

Workflow and Process Visualization

The general workflow for HPLC purity assessment is outlined in the diagram below. This process ensures that the analytical method is suitable for its intended purpose and yields reliable results.

HPLC_Purity_Assessment_Workflow cluster_0 Method Development & Optimization cluster_1 Sample Analysis cluster_2 Data Processing & Reporting MD_Start Define Analytical Target Profile MD_Column Select Column & Stationary Phase MD_Start->MD_Column Initial Selection MD_Mobile Optimize Mobile Phase (pH, Organic Modifier) MD_Column->MD_Mobile Systematic Screening MD_Params Optimize Instrument Parameters (Flow Rate, Temp, Wavelength) MD_Mobile->MD_Params Fine-tuning MD_End Finalized HPLC Method MD_Params->MD_End Method Finalization SA_Prep Sample Preparation (Dissolution, Dilution, Filtration) MD_End->SA_Prep SA_Inject HPLC Injection SA_Prep->SA_Inject SA_Data Data Acquisition (Chromatogram) SA_Inject->SA_Data DP_Integration Peak Integration & Identification SA_Data->DP_Integration DP_Purity Purity Calculation (% Area) DP_Integration->DP_Purity DP_Report Generate Report DP_Purity->DP_Report

References

Spectrophotometric Determination of N-(2-Propynyl)-2,4-dinitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods for the quantitative determination of N-(2-Propynyl)-2,4-dinitroaniline, a compound of interest in various research and development sectors. The focus is on spectrophotometric techniques, with alternative methods presented for a thorough evaluation. Detailed experimental protocols and performance data are included to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a dinitroaniline derivative. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical approach. This guide explores both direct UV-Vis spectrophotometry and derivatization-based colorimetric methods, alongside a comparison with established chromatographic and fluorescence techniques.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the determination of dinitroaniline compounds, which are applicable to this compound.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Direct UV-Vis Spectrophotometry Measurement of absorbance of the analyte at its λmax.50 - 100 µg/mL (for similar dinitroanilines)[1]1 - 7 µg/mL (for similar dinitroanilines)[1]Rapid, simple, non-destructive.Lower sensitivity, potential interference from other UV-absorbing compounds.
Colorimetry (Diazotization & Coupling) Conversion of the aniline to a colored azo dye, followed by absorbance measurement in the visible range.1 - 20 µg/mL (for phenylephrine using diazotized 2,4-dinitroaniline)[2]Not explicitly stated for dinitroanilines, but expected to be in the low µg/mL range.Increased selectivity and sensitivity compared to direct UV-Vis, measurement in the visible range reduces interference.More complex, requires derivatization steps, reagent stability can be a concern.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation followed by UV detection.1 - 100 µg/L[3]0.1 - 0.2 µg/L[3]High selectivity and sensitivity, capable of analyzing complex mixtures.Requires specialized equipment, longer analysis time, solvent consumption.
Fluorescence Spectroscopy Measurement of fluorescence quenching of a sensor (e.g., carbon dots) by the analyte.0.2 - 20 µmol/L (for 2,4-dinitroaniline)[4]0.05 µmol/L (for 2,4-dinitroaniline)[4]Very high sensitivity and selectivity.Requires a specific fluorescent probe, potential for matrix effects.

Experimental Protocols

Direct UV-Vis Spectrophotometric Method

This protocol is based on the inherent UV absorbance of dinitroaniline compounds.[1][5]

Principle: this compound exhibits strong absorbance in the UV region due to its aromatic and nitro functional groups. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for 2,4-dinitroaniline is reported to be around 346 nm, and a similar value is expected for its N-propynyl derivative.[5]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Reagents:

  • This compound standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve a range of concentrations (e.g., 5, 10, 20, 40, 60, 80 µg/mL).

  • Wavelength Scan: Scan one of the mid-range standard solutions over a UV wavelength range (e.g., 200-500 nm) to determine the λmax.

  • Absorbance Measurement: Measure the absorbance of each calibration standard and the unknown sample at the determined λmax, using the solvent as a blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standards.

  • Concentration Determination: Determine the concentration of the unknown sample from its absorbance using the calibration curve.

experimental_workflow_uv_vis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards scan Determine λmax standards->scan measure Measure Absorbance scan->measure calibrate Plot Calibration Curve measure->calibrate determine Determine Concentration calibrate->determine

Direct UV-Vis Spectrophotometry Workflow
Colorimetric Method via Diazotization and Coupling

This protocol is adapted from methods used for other aromatic amines and dinitroanilines.[2][6]

Principle: The primary amine group of this compound can be diazotized using nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride or aniline) in a basic medium to form a stable and intensely colored azo dye. The concentration of the analyte is proportional to the absorbance of the colored solution.

Instrumentation:

  • Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

Reagents:

  • This compound standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (NaNO2) solution, 1% (w/v)

  • Sulphamic acid solution, 5% (w/v) (to remove excess nitrite)

  • Coupling agent solution (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock and working standard solutions of this compound in a suitable solvent.

  • Diazotization: To a known volume of the standard or sample solution in a volumetric flask, add 1 M HCl followed by 1% sodium nitrite solution. Allow the reaction to proceed in an ice bath for about 5 minutes.

  • Removal of Excess Nitrite: Add sulphamic acid solution and shake well.

  • Coupling Reaction: Add the coupling agent solution, mix, and then add 2 M NaOH to make the solution basic.

  • Color Development: Allow the color to develop for a specified time (e.g., 10-15 minutes).

  • Absorbance Measurement: Dilute the solution to the mark with distilled water and measure the absorbance at the λmax of the colored product against a reagent blank.

  • Calibration and Quantification: Construct a calibration curve and determine the concentration of the unknown sample as described for the direct UV-Vis method.

experimental_workflow_colorimetric cluster_reaction Derivatization cluster_measurement Measurement cluster_analysis Analysis diazotize Diazotization remove_nitrite Remove Excess Nitrite diazotize->remove_nitrite couple Coupling Reaction remove_nitrite->couple color_dev Color Development couple->color_dev measure_abs Measure Absorbance color_dev->measure_abs calibrate Plot Calibration Curve measure_abs->calibrate determine Determine Concentration calibrate->determine

Colorimetric Method Workflow

Logical Relationship of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation.

logical_relationship cluster_spectro Spectrophotometric Methods cluster_alternative Alternative Methods Analyte This compound UV_Vis Direct UV-Vis Analyte->UV_Vis Direct Measurement Colorimetry Colorimetry (Derivatization) Analyte->Colorimetry Chemical Reaction HPLC HPLC-UV Analyte->HPLC Separation & Detection Fluorescence Fluorescence Analyte->Fluorescence Interaction with Probe

References

Safety Operating Guide

Proper Disposal of N-(2-Propynyl)-2,4-dinitroaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of N-(2-Propynyl)-2,4-dinitroaniline. The information is compiled from safety data sheets of the closely related and structurally similar compound, 2,4-dinitroaniline. Researchers and laboratory personnel must always consult their institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a dinitroaniline derivative, it is classified as toxic and potentially explosive under certain conditions.[1][2] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Key Hazard Information:

  • Toxicity: Dinitroanilines are fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] They may cause damage to organs through prolonged or repeated exposure.[5]

  • Flammability and Explosivity: While not readily flammable, dinitroanilines can decompose violently at elevated temperatures and may explode when exposed to heat or friction.[1][2][6]

  • Environmental Hazards: This class of compounds is toxic to aquatic life with long-lasting effects.[3][4][5] Discharge into the environment must be avoided.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, 2,4-dinitroaniline. This information is critical for assessing risk and planning disposal.

PropertyValueSource
Molecular Weight225.20 g/mol (for N-propyl-2,4-dinitroaniline)[9][10]
Flash Point224 °C[5]
Density1.61 g/cm³[5]
NFPA 704 Diamond (Health)3 (Can cause serious or permanent injury)[2]
NFPA 704 Diamond (Flammability)1 (Must be preheated before ignition can occur)[2]
NFPA 704 Diamond (Instability)3 (Capable of detonation or explosive decomposition but requires a strong initiating source)[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Label a dedicated, closed container for this compound waste. The container should be clearly marked with the chemical name and appropriate hazard symbols.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. In-Lab Neutralization (for small quantities, if permissible):

  • For small residual amounts, consult with your institution's environmental health and safety (EHS) office about the possibility of chemical neutralization. This is a highly specialized procedure and should only be performed by trained personnel with a validated protocol.

3. Packaging for Disposal:

  • Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[3][11]
  • Place the primary container into a larger, secondary container with absorbent material to prevent leakage in case of a spill.

4. Licensed Disposal:

  • The primary method for disposal is through a licensed hazardous waste disposal company.[7][8] Your institution's EHS office will coordinate the collection and disposal of the waste.
  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

5. Decontamination of Labware:

  • Thoroughly decontaminate any labware that has come into contact with this compound.
  • Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.
  • Wash the glassware with soap and water.

6. Spill Management:

  • In the event of a spill, evacuate the area and prevent entry.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[3][4] Avoid creating dust.[7][8]
  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste in a properly labeled and sealed container? A->B C Label and seal the container according to institutional guidelines. B->C No D Store in a designated, secure hazardous waste accumulation area. B->D Yes C->D E Is this a small, residual amount for potential in-lab treatment? D->E F Consult EHS for approved in-lab neutralization protocol. E->F Yes I Arrange for pickup by a licensed hazardous waste disposal company via your EHS office. E->I No G Is an approved protocol available and are you trained to perform it? F->G H Proceed with neutralization following strict safety measures. G->H Yes G->I No J End: Waste properly disposed. H->J I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Propynyl)-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-Propynyl)-2,4-dinitroaniline. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with 2,4-dinitroaniline.

Protection Type Specific Recommendations Standards
Respiratory Protection Air-purifying respirators with appropriate cartridges (e.g., for dusts and mists) should be used where risk assessment shows they are necessary.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][2][3]NIOSH (US) or EN 143, EN 149, EN 166 (EU)[1][2][3]
Eye Protection Chemical safety goggles or safety glasses are required.[4] A face shield should be used in conjunction with goggles when working with corrosive, highly irritating, or toxic substances.[1][5]NIOSH (US) or EN 166 (EU)[1]
Hand Protection Wear appropriate protective gloves (e.g., butyl rubber).[6] Gloves must be inspected before use and disposed of according to good laboratory practices.[1]
Skin and Body Protection A complete suit protecting against chemicals, such as a plastic lab coat or DuPont Tychem® suit, is recommended.[1][6] Protective shoes should also be worn.[6] All protective clothing should be clean and put on before work.[5]

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as an appropriate exhaust ventilation system or fume hood, at all times.[1][2][3]

  • An eye wash fountain and emergency shower must be readily accessible in the immediate work area.[5]

  • Keep the compound away from heat, sources of ignition, strong oxidizing agents, strong acids, and strong bases.[2][4][6]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Do not eat, drink, or smoke in the handling area.[3][4][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4][7]

  • Keep the container tightly closed and store locked up.[3][4][8]

  • Store away from incompatible materials.[2]

4. Spill Response:

  • Evacuate personnel from the spill area.[5]

  • Wear appropriate PPE, including respiratory protection.[1]

  • For solid spills, dampen the material with acetone and transfer it to a suitable container.[6]

  • Use absorbent paper dampened with acetone to clean up any remaining material.[6]

  • Wash all contaminated surfaces with acetone followed by a soap and water solution.[6]

5. Disposal:

  • Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][4][5][8]

  • Do not allow the product to enter drains, ground water, or surface water.[1][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Setup in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure First Aid handle_exp->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.